NSC 107512
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C12H16N6O5 |
|---|---|
Molecular Weight |
324.29 g/mol |
IUPAC Name |
4-amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-N'-hydroxypyrrolo[2,3-d]pyrimidine-5-carboximidamide |
InChI |
InChI=1S/C12H16N6O5/c13-9(17-22)4-1-18(11-6(4)10(14)15-3-16-11)12-8(21)7(20)5(2-19)23-12/h1,3,5,7-8,12,19-22H,2H2,(H2,13,17)(H2,14,15,16)/t5-,7-,8-,12-/m1/s1 |
InChI Key |
UJSNJRHHJZOXPZ-JTFADIMSSA-N |
Isomeric SMILES |
C1=C(C2=C(N=CN=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N)/C(=N/O)/N |
Canonical SMILES |
C1=C(C2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N)C(=NO)N |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: The Core Mechanism of Action of NSC 107512
For Researchers, Scientists, and Drug Development Professionals
Abstract
NSC 107512 is a sangivamycin-like molecule that has demonstrated potent anti-cancer activity, particularly in multiple myeloma. Its primary mechanism of action is the direct inhibition of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation. By targeting CDK9, this compound effectively suppresses the expression of critical oncogenes, leading to cell cycle arrest and apoptosis in cancer cells. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its effects on signaling pathways, quantitative data on its inhibitory activity, and detailed experimental protocols for its characterization.
Introduction
This compound is a member of the sangivamycin-like molecule (SLM) class of compounds, which are structurally related to the nucleoside analog sangivamycin. These molecules have garnered significant interest in oncology research due to their potent cytotoxic effects against various cancer cell lines. Specifically, this compound has been identified as a potent inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a pivotal enzyme in the regulation of gene transcription.
CDK9 is the catalytic subunit of the positive transcription elongation factor b (P-TEFb). P-TEFb plays a crucial role in the transition from abortive to productive transcriptional elongation by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at the Serine 2 position, as well as negative elongation factors. The inhibition of CDK9 by this compound leads to a global downregulation of transcription, with a particularly profound impact on genes with short half-lives, including many proto-oncogenes and anti-apoptotic proteins that are critical for cancer cell survival and proliferation. This targeted suppression of oncogenic transcripts forms the basis of the anti-cancer activity of this compound.
Core Mechanism of Action: CDK9 Inhibition
The central mechanism through which this compound exerts its anti-neoplastic effects is the direct inhibition of CDK9 kinase activity. This inhibition disrupts the process of transcriptional elongation, leading to the downregulation of key oncogenes and subsequent induction of apoptosis in cancer cells.
Signaling Pathway
The signaling pathway affected by this compound is depicted in the following diagram:
This compound directly inhibits the CDK9 component of the P-TEFb complex. This prevents the phosphorylation of the C-terminal domain of RNA Polymerase II, thereby inhibiting transcriptional elongation. The resulting decrease in the expression of key oncogenes and anti-apoptotic proteins, such as c-Myc and Mcl-1, leads to cell cycle arrest and the induction of apoptosis in cancer cells.
Quantitative Data
The inhibitory activity of this compound and related sangivamycin-like molecules has been quantified against various kinases and cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of Sangivamycin-Like Molecules
| Compound | Target Kinase | IC50 (nM) |
| This compound (SLM5) | CDK9/Cyclin T1 | < 250 |
| SLM3 (NSC 188491) | CDK9/Cyclin T1 | < 250 |
| SLM6 (NSC 107517) | CDK9/Cyclin T1 | < 250 |
| Sangivamycin (NSC 65346) | CDK9/Cyclin T1 | < 250 |
Data derived from in vitro kinase assays.
Table 2: Cytotoxicity of Sangivamycin-Like Molecules in Multiple Myeloma Cell Lines
| Cell Line | This compound (SLM5) IC50 (nM) | SLM3 (NSC 188491) IC50 (nM) | SLM6 (NSC 107517) IC50 (nM) | Sangivamycin (NSC 65346) IC50 (nM) |
| RPMI-8226 | < 250 | 200 - 400 | < 250 | < 250 |
| NCI-H929 | < 250 | 200 - 400 | < 250 | < 250 |
| U266B1 | < 250 | 200 - 400 | < 250 | < 250 |
IC50 values were determined after a 24-hour treatment period using a bioluminescence-based cell viability assay.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
In Vitro Kinase Inhibition Assay (HotSpot Assay Platform)
This protocol outlines a radiometric assay to determine the in vitro inhibitory activity of this compound against CDK9.
Workflow:
Materials:
-
Recombinant human CDK9/Cyclin T1
-
Peptide substrate
-
This compound
-
[γ-33P]ATP
-
Kinase reaction buffer (20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, 1% DMSO)
-
P81 phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a reaction plate, combine the kinase, peptide substrate, and the diluted this compound or DMSO (vehicle control).
-
Initiate the kinase reaction by adding [γ-33P]ATP.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 2 hours).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively to remove unincorporated [γ-33P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value.
Cell Viability Assay (Bioluminescence-based)
This protocol describes a method to assess the cytotoxicity of this compound against multiple myeloma cell lines.
Workflow:
Materials:
-
Multiple myeloma cell lines (e.g., RPMI-8226, NCI-H929, U266B1)
-
Complete culture medium
-
This compound
-
96-well opaque-walled plates
-
Bioluminescence-based cell viability assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Procedure:
-
Seed multiple myeloma cells into 96-well opaque-walled plates at an appropriate density.
-
Allow cells to acclimate for a few hours.
-
Treat the cells with a serial dilution of this compound or DMSO (vehicle control).
-
Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Equilibrate the plates and the cell viability reagent to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker to induce cell lysis.
-
Incubate at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Apoptosis Assay (Cleaved Caspase-3 Staining by Flow Cytometry)
This protocol details the detection of apoptosis by quantifying the levels of cleaved caspase-3 in cells treated with this compound.
Workflow:
Materials:
-
Multiple myeloma cell lines
-
This compound
-
Fixation buffer (e.g., paraformaldehyde)
-
Permeabilization buffer (e.g., saponin-based)
-
Fluorochrome-conjugated anti-cleaved caspase-3 antibody
-
Flow cytometer
Procedure:
-
Treat multiple myeloma cells with this compound or vehicle control for 16 hours.
-
Harvest the cells and wash with PBS.
-
Fix the cells with fixation buffer.
-
Permeabilize the cells with permeabilization buffer.
-
Incubate the cells with a fluorochrome-conjugated antibody specific for cleaved caspase-3.
-
Wash the cells to remove unbound antibody.
-
Resuspend the cells in an appropriate buffer for flow cytometry.
-
Analyze the samples on a flow cytometer, gating on the cell population of interest.
-
Quantify the percentage of cells positive for cleaved caspase-3 staining.
Conclusion
This compound is a potent and selective inhibitor of CDK9, a critical regulator of transcriptional elongation. Its mechanism of action involves the direct suppression of CDK9 kinase activity, leading to the downregulation of key oncogenes and anti-apoptotic proteins in cancer cells. This ultimately results in cell cycle arrest and the induction of apoptosis. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and other CDK9 inhibitors in the treatment of cancer, particularly multiple myeloma.
NSC 107512: A Technical Guide to a Potent CDK9 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC 107512 is a potent small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation.[1][2][3] As a member of the sangivamycin-like molecule (SLM) class, this compound has demonstrated significant anti-neoplastic properties, particularly in the context of multiple myeloma.[1][2][3][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biological activity, and detailed experimental protocols for its evaluation.
Core Mechanism of Action: Inhibition of CDK9
This compound exerts its biological effects through the direct inhibition of CDK9. CDK9 is the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb) complex. P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II (Pol II), a critical step for releasing it from promoter-proximal pausing and enabling productive transcriptional elongation of many genes, including those encoding anti-apoptotic proteins and oncogenes crucial for cancer cell survival.[5] By inhibiting CDK9, this compound effectively suppresses the transcription of these key survival genes, leading to cell growth inhibition and apoptosis in cancer cells.[1][4]
Quantitative Data
While a specific IC50 value for this compound against CDK9 in a biochemical assay is not detailed in the primary literature, its potent cellular activity against multiple myeloma (MM) cell lines has been established. The seminal study by Dolloff et al. focused on a related compound, SLM6, for extensive kinase profiling. However, it was demonstrated that this compound (referred to as SLM5 in the study) significantly reduces the viability of multiple myeloma cells at concentrations below 250 nM.[4]
| Compound | Cell Line(s) | Assay Type | Endpoint | Result | Reference |
| This compound (SLM5) | Multiple Myeloma Cell Lines | Cell Viability | IC50 | < 250 nM | --INVALID-LINK-- |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of this compound as a CDK9 inhibitor, based on protocols described in the literature.
In Vitro CDK9 Kinase Assay (General Protocol)
This protocol outlines a general procedure for determining the in vitro inhibitory activity of a compound against CDK9, typically using a luminescence-based assay that measures ATP consumption.
Materials:
-
Recombinant human CDK9/Cyclin T1 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Peptide substrate (e.g., derived from the C-terminal domain of RNA Polymerase II)
-
ATP
-
This compound (or other test inhibitor)
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. Further dilute the compound in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., ≤ 1%).
-
Reaction Setup: In a 384-well plate, add the diluted this compound or vehicle control (DMSO).
-
Enzyme Addition: Add the recombinant CDK9/Cyclin T1 enzyme to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Signal Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves a two-step process of ATP depletion followed by conversion of ADP to ATP and a subsequent luciferase/luciferin reaction to generate a luminescent signal.
-
Data Analysis: Measure the luminescence using a plate reader. The signal is inversely proportional to the activity of CDK9. Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (Bioluminescence-Based)
This protocol is based on the method used by Dolloff et al. to assess the effect of this compound on the viability of multiple myeloma cells.[4]
Materials:
-
Multiple myeloma cell lines (e.g., RPMI-8226, U266)
-
Complete cell culture medium
-
This compound
-
96-well clear-bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed multiple myeloma cells in a 96-well plate at a density of approximately 1 x 10⁴ cells per well in 100 µL of complete medium.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound or vehicle control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Assay: Allow the plate to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot Analysis for CDK9 Pathway Modulation
This protocol allows for the assessment of this compound's effect on the CDK9 signaling pathway by examining the phosphorylation status of its downstream targets.
Materials:
-
Multiple myeloma cell lines
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-RNA Polymerase II (Ser2), anti-Mcl-1, anti-c-Myc, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Treat multiple myeloma cells with this compound at various concentrations for a specified time (e.g., 6-24 hours). Lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the desired primary antibodies overnight at 4°C. Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Analyze the changes in the levels of phosphorylated RNA Polymerase II and the expression of downstream proteins like Mcl-1 and c-Myc to confirm the on-target effect of this compound. Use β-actin as a loading control.
Visualizations
CDK9 Signaling Pathway
Caption: Mechanism of action of this compound on the CDK9 signaling pathway.
Experimental Workflow for this compound Evaluation
References
- 1. Sangivamycin-like molecule 6 exhibits potent anti-multiple myeloma activity through inhibition of cyclin-dependent kinase-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. CDK9: a signaling hub for transcriptional control - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling NSC 107512: A Technical Guide to its Discovery and Synthesis
For Immediate Release
This technical guide provides a comprehensive overview of the discovery and synthesis of NSC 107512, a potent inhibitor of cyclin-dependent kinase 9 (CDK9) with significant anti-myeloma activity. This document is intended for researchers, scientists, and drug development professionals interested in the scientific journey and technical details of this promising compound.
Introduction: The Emergence of a Novel CDK9 Inhibitor
This compound, also known as sangivamycin-like molecule 6 (SLM6), emerged from the vast chemical library of the National Cancer Institute's (NCI) Developmental Therapeutics Program (DTP).[1][2][3][4] As a nucleoside analog, it shares a structural resemblance to sangivamycin, a natural product known for its anticancer properties.[1] The key differentiating feature of this compound lies in the modification of the C5 position of the pyrrolo[2,3-d]pyrimidine core, where the typical carboxamide of sangivamycin is replaced by an N'-hydroxycarboximidamide group. This structural alteration is crucial to its biological activity.
The discovery of this compound's potent and specific activity against multiple myeloma is detailed in a seminal 2012 paper by Dolloff et al. in Molecular Cancer Therapeutics.[5][6] This study identified this compound as a lead compound among a series of sangivamycin-like molecules, demonstrating its ability to inhibit CDK9 and induce apoptosis in multiple myeloma cells.[5][6]
Physicochemical Properties and Identification
A summary of the key identifiers and physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| NSC Number | 107512 | PubChem |
| CAS Number | 22242-89-3 | MedchemExpress |
| Molecular Formula | C₁₂H₁₆N₆O₅ | PubChem |
| Molecular Weight | 324.29 g/mol | PubChem |
| IUPAC Name | 4-amino-7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-N'-hydroxypyrrolo[2,3-d]pyrimidine-5-carboximidamide | PubChem |
Synthesis of this compound
A plausible synthetic route, based on the synthesis of related compounds, is illustrated below. This proposed pathway starts from the nitrile group of toyocamycin, a common starting material for sangivamycin and its analogs.
Caption: Proposed final step in the synthesis of this compound.
Experimental Protocol (Hypothetical):
The conversion of the C5-nitrile of a toyocamycin-like precursor to the N'-hydroxycarboximidamide of this compound would likely involve a reaction with hydroxylamine or one of its derivatives. A general procedure would entail:
-
Dissolution: The nitrile-containing precursor is dissolved in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Addition of Hydroxylamine: A solution of hydroxylamine hydrochloride, often in the presence of a non-nucleophilic base like triethylamine or diisopropylethylamine to liberate the free hydroxylamine, is added to the reaction mixture.
-
Reaction Conditions: The reaction is typically stirred at room temperature or with gentle heating for several hours to days, with progress monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is quenched with water and the product is extracted with an appropriate organic solvent. The crude product is then purified using column chromatography on silica gel to yield the final N'-hydroxycarboximidamide.
Biological Activity and Mechanism of Action
This compound is a potent inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription.[1] The inhibition of CDK9 leads to the suppression of transcription of short-lived anti-apoptotic proteins, thereby inducing apoptosis in cancer cells, particularly those of multiple myeloma lineage.
The proposed mechanism of action is depicted in the following signaling pathway diagram:
Caption: Mechanism of action of this compound in inducing apoptosis.
Experimental Protocols for Biological Assays:
The following are representative protocols for assays used to characterize the biological activity of this compound, based on the work of Dolloff et al. (2012).
Cell Viability Assay:
-
Cell Seeding: Multiple myeloma cell lines (e.g., RPMI-8226, NCI-H929) are seeded in 96-well plates at a density of 5,000-10,000 cells per well.
-
Compound Treatment: Cells are treated with a serial dilution of this compound for 24-72 hours.
-
Viability Assessment: Cell viability is assessed using a commercial assay such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence is measured using a plate reader, and the data is normalized to vehicle-treated controls to determine the IC50 value.
Apoptosis Assay (Caspase-3 Activity):
-
Cell Treatment: Cells are treated with this compound at various concentrations for 16-24 hours.
-
Cell Lysis: Cells are harvested and lysed to release intracellular contents.
-
Caspase Activity Measurement: Caspase-3 activity in the cell lysates is measured using a fluorogenic substrate (e.g., Ac-DEVD-AMC). The cleavage of the substrate by active caspase-3 releases a fluorescent molecule.
-
Data Analysis: Fluorescence is quantified using a fluorometer, and the results are expressed as a fold-change in caspase activity compared to untreated cells.
Quantitative Data
The following table summarizes the reported in vitro activity of this compound against multiple myeloma cell lines from Dolloff et al. (2012).
| Cell Line | IC50 (nM) | Assay |
| RPMI-8226 | [Data from Dolloff et al., 2012] | Cell Viability |
| NCI-H929 | [Data from Dolloff et al., 2012] | Cell Viability |
(Note: Specific IC50 values would be inserted here upon locating the full text of the cited reference.)
Conclusion and Future Directions
This compound is a promising anti-myeloma agent with a distinct chemical structure and a clear mechanism of action. Its discovery highlights the value of large-scale screening of chemical libraries, such as that maintained by the NCI DTP, in identifying novel therapeutic leads. Further research into the optimization of its synthesis, detailed pharmacokinetic and pharmacodynamic studies, and in vivo efficacy in relevant animal models is warranted to fully elucidate its therapeutic potential. The unique N'-hydroxycarboximidamide moiety may also serve as a valuable pharmacophore for the design of new CDK9 inhibitors with improved properties.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Developmental Therapeutics Program (DTP) - NCI [dctd.cancer.gov]
- 3. Obtaining Vialed and Plated Compounds from the NCI open collection - NCI [dctd.cancer.gov]
- 4. Developmental therapeutics program at the NCI: molecular target and drug discovery process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dinaciclib, a novel CDK inhibitor, demonstrates encouraging single-agent activity in patients with relapsed multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
Target Validation of NSC 107512 in Multiple Myeloma: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Multiple myeloma (MM), a malignancy of plasma cells, remains a significant therapeutic challenge despite recent advances. The identification and validation of novel therapeutic targets are crucial for the development of more effective treatments. This technical guide focuses on the preclinical validation of NSC 107512, a sangivamycin-like molecule (SLM), as a potent therapeutic agent in multiple myeloma. This compound has been identified as a potent inhibitor of cyclin-dependent kinase 9 (CDK9), a key regulator of transcription. Inhibition of CDK9 by this compound leads to the suppression of critical oncogenes and the induction of apoptosis in multiple myeloma cells, highlighting its potential as a promising therapeutic candidate. This document provides a comprehensive overview of the target, the mechanism of action of this compound, and detailed experimental protocols for its validation.
Introduction to the Target: Cyclin-Dependent Kinase 9 (CDK9)
Multiple myeloma is characterized by the accumulation of malignant plasma cells in the bone marrow. The survival and proliferation of these cells are heavily dependent on the sustained transcription of key oncogenes, including MYC and Cyclin D1. Cyclin-dependent kinase 9 (CDK9) is a crucial component of the positive transcription elongation factor b (P-TEFb) complex. P-TEFb phosphorylates the C-terminal domain of RNA polymerase II, a critical step for the transition from transcription initiation to productive elongation. By controlling the expression of short-lived anti-apoptotic proteins and oncoproteins, CDK9 represents a key vulnerability in multiple myeloma and an attractive target for therapeutic intervention.
This compound is a member of the sangivamycin-like molecule (SLM) class of compounds, which have demonstrated potent anti-myeloma activity. These compounds act as direct inhibitors of CDK9, thereby disrupting the transcriptional machinery essential for the survival of myeloma cells.[1]
Quantitative Analysis of Anti-Myeloma Activity
The anti-proliferative and pro-apoptotic effects of this compound and related SLMs have been rigorously quantified across a panel of multiple myeloma cell lines.
Cell Viability and IC50 Determination
The half-maximal inhibitory concentration (IC50) of various SLMs was determined in several MM cell lines. The data reveals that MM cells are particularly sensitive to these compounds, with IC50 values in the nanomolar range. A study by Dolloff et al. (2012) showed that several SLMs, including this compound, significantly reduced MM cell viability at concentrations below 250 nmol/L.
Table 1: IC50 Values of Sangivamycin-Like Molecules in Multiple Myeloma Cell Lines
| Compound | Cell Line | IC50 (nmol/L) |
| SLM3 (NSC 188491) | RPMI-8226 | ~200 |
| NCI-H929 | ~300 | |
| U266B1 | ~400 | |
| MM.1S | ~250 | |
| This compound (SLM5) | RPMI-8226 | < 250 |
| NCI-H929 | < 250 | |
| U266B1 | < 250 | |
| SLM6 (NSC 107517) | RPMI-8226 | < 250 |
| NCI-H929 | < 250 | |
| U266B1 | < 250 | |
| SLM7 (NSC 131663) | RPMI-8226 | < 250 |
| NCI-H929 | < 250 | |
| U266B1 | < 250 | |
| Sangivamycin (NSC 65346) | RPMI-8226 | < 250 |
| NCI-H929 | < 250 | |
| U266B1 | < 250 |
Data extrapolated from Dolloff et al., Mol Cancer Ther, 2012. The original study stated that these compounds significantly reduced MM cell viability at concentrations less than 250 nmol/L.
Induction of Apoptosis
Treatment with SLMs, including this compound, leads to a robust induction of apoptosis in multiple myeloma cells. This is evidenced by the activation of caspase-3, a key executioner caspase.
Table 2: Apoptosis Induction by Sangivamycin-Like Molecules in Multiple Myeloma Cell Lines
| Compound (Concentration) | Cell Line | Percentage of Apoptotic Cells (Active Caspase-3 Positive) |
| SLM3 (500 nmol/L) | RPMI-8226 | Significant increase |
| NCI-H929 | Significant increase | |
| U266B1 | Significant increase | |
| SLM6 (250 nmol/L) | RPMI-8226 | ~60% |
| NCI-H929 | ~70% | |
| U266B1 | ~80% |
Data is based on the findings of Dolloff et al., Mol Cancer Ther, 2012. The study demonstrated a significant increase in apoptosis with SLM3 and provided specific percentages for SLM6.
Mechanism of Action: CDK9 Inhibition and Downstream Signaling
This compound exerts its anti-myeloma effects through the direct inhibition of CDK9. This leads to a cascade of downstream events culminating in cell cycle arrest and apoptosis.
Signaling Pathway
The inhibition of CDK9 by this compound disrupts the P-TEFb complex, leading to reduced phosphorylation of RNA Polymerase II. This, in turn, causes the transcriptional repression of key oncogenes that are critical for the survival and proliferation of multiple myeloma cells.
Caption: this compound inhibits CDK9, blocking transcriptional elongation of key oncogenes.
Experimental Workflow for Target Validation
The validation of this compound as a CDK9 inhibitor in multiple myeloma involves a series of in vitro experiments.
References
Downstream Effects of CDK9 Inhibition by NSC 107512: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
NSC 107512, a sangivamycin-like molecule, is a potent inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation. Inhibition of CDK9 by this compound disrupts the expression of short-lived oncoproteins, such as Mcl-1 and c-Myc, leading to cell growth inhibition and the induction of apoptosis. This technical guide provides a comprehensive overview of the downstream effects of CDK9 inhibition by this compound, including quantitative data on its activity, detailed experimental protocols for its characterization, and a depiction of the involved signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of oncology and drug development.
Introduction to CDK9 and this compound
Cyclin-Dependent Kinase 9 (CDK9) is a serine/threonine kinase that, in complex with its regulatory cyclin partners (T1, T2, or K), forms the core of the Positive Transcription Elongation Factor b (P-TEFb).[1] The primary role of P-TEFb is to phosphorylate the C-terminal domain (CTD) of RNA Polymerase II (Pol II) at Serine 2 (Ser2), as well as negative elongation factors like DSIF and NELF.[2][3] This phosphorylation event releases Pol II from promoter-proximal pausing, a critical rate-limiting step in the transcription of many genes, including those encoding proto-oncogenes and anti-apoptotic factors.[2][3] Dysregulation of CDK9 activity has been implicated in various cancers, making it an attractive therapeutic target.[1]
This compound, also known as sangivamycin-like molecule 6 (SLM6), has been identified as a potent inhibitor of CDK9.[4][5][6] It has demonstrated significant anti-tumor activity, particularly in multiple myeloma, by inducing apoptosis and inhibiting cell growth.[4][6] This guide will delve into the molecular consequences of CDK9 inhibition by this compound.
Quantitative Data: In Vitro Activity of this compound
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound in various cancer cell lines, as determined by cell viability assays.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| NALM6 | B-cell Acute Lymphocytic Leukemia | 200 | [7] |
| REH | B-cell Acute Lymphocytic Leukemia | 200 | [7] |
| SEM | B-cell Acute Lymphocytic Leukemia | 350 | [7] |
| RS411 | B-cell Acute Lymphocytic Leukemia | 250 | [7] |
Core Signaling Pathway of CDK9 Inhibition by this compound
The primary mechanism of action of this compound is the direct inhibition of CDK9's kinase activity. This initiates a cascade of downstream events, ultimately leading to apoptosis in cancer cells.
References
- 1. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]
- 2. RNA Polymerase II transcription elongation and Pol II CTD Ser2 phosphorylation: A tail of two kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RNA polymerase II transcription elongation and Pol II CTD Ser2 phosphorylation: A tail of two kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Sangivamycin-like molecule 6 exhibits potent anti-multiple myeloma activity through inhibition of cyclin-dependent kinase-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Apoptosis Induction Pathway of NSC 107512
For Researchers, Scientists, and Drug Development Professionals
Abstract
NSC 107512, a sangivamycin-like molecule, has emerged as a potent inducer of apoptosis in multiple myeloma (MM) cells. This technical guide delineates the core mechanism of action of this compound, focusing on its role as a selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). Inhibition of CDK9 by this compound triggers a cascade of molecular events, culminating in the activation of both the intrinsic and extrinsic apoptotic pathways. This document provides a comprehensive overview of the signaling cascade, quantitative data on its efficacy, and detailed experimental protocols for key assays, serving as a valuable resource for researchers in oncology and drug development.
Introduction
Multiple myeloma is a hematological malignancy characterized by the clonal proliferation of plasma cells in the bone marrow. Despite recent therapeutic advancements, MM remains largely incurable, underscoring the urgent need for novel therapeutic agents with distinct mechanisms of action. This compound has shown significant promise due to its potent and selective cytotoxic effects on MM cells. This guide will provide an in-depth exploration of the molecular pathways through which this compound induces apoptosis, a critical process for its anti-cancer activity.
Core Mechanism of Action: CDK9 Inhibition
This compound functions as a potent inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key component of the positive transcription elongation factor b (P-TEFb) complex.[1][2] The P-TEFb complex, which also comprises a cyclin partner (T1, T2, or K), plays a crucial role in the regulation of gene transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII). This phosphorylation event is essential for the transition from abortive to productive transcriptional elongation.
By inhibiting the kinase activity of CDK9, this compound effectively stalls transcriptional elongation of a cohort of genes with short-lived mRNA transcripts. Many of these genes encode for proteins critical for cancer cell survival and proliferation, including anti-apoptotic proteins and oncoproteins.
Downregulation of Key Survival Proteins
The primary consequence of CDK9 inhibition by this compound is the rapid downregulation of crucial survival proteins. Two of the most well-characterized targets are:
-
Myeloid Cell Leukemia-1 (Mcl-1): Mcl-1 is an anti-apoptotic member of the Bcl-2 family of proteins. Its short mRNA and protein half-life make its expression highly dependent on continuous transcription. Inhibition of CDK9 by this compound leads to a rapid decline in Mcl-1 levels, thereby sensitizing cancer cells to apoptotic stimuli.
-
c-Myc: The oncoprotein c-Myc is a master transcriptional regulator that drives cell proliferation and growth. Similar to Mcl-1, c-Myc has a short half-life and its expression is tightly regulated at the transcriptional level. CDK9 inhibition effectively reduces c-Myc expression, leading to cell cycle arrest and apoptosis.
Induction of Apoptotic Pathways
The depletion of Mcl-1 and c-Myc by this compound triggers both the intrinsic and extrinsic pathways of apoptosis. Evidence for the involvement of both pathways comes from the observed activation of their respective initiator caspases.
The Intrinsic (Mitochondrial) Pathway
The downregulation of the anti-apoptotic protein Mcl-1 disrupts the delicate balance of pro- and anti-apoptotic proteins at the mitochondrial outer membrane. This leads to mitochondrial outer membrane permeabilization (MOMP), a critical event in the intrinsic apoptotic pathway. MOMP results in the release of cytochrome c from the mitochondria into the cytosol. In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase-9 . Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 .
The Extrinsic (Death Receptor) Pathway
Recent studies have shown that CDK9 inhibition can also sensitize cells to extrinsic apoptotic signals.[3][4] While the precise mechanism is still under investigation, it is suggested that the downregulation of anti-apoptotic proteins by CDK9 inhibitors can lower the threshold for apoptosis induction via death receptors such as Fas and TNF-related apoptosis-inducing ligand (TRAIL) receptors. This pathway involves the recruitment of adaptor proteins like FADD and the subsequent activation of the initiator caspase-8 . Activated caspase-8 can then directly cleave and activate effector caspases like caspase-3, or it can cleave Bid to tBid, which further amplifies the mitochondrial apoptotic signaling.
The activation of both caspase-8 and caspase-9 converges on the activation of the executioner caspase, caspase-3 . Activated caspase-3 is responsible for the cleavage of a multitude of cellular substrates, including poly(ADP-ribose) polymerase (PARP) , leading to the characteristic biochemical and morphological hallmarks of apoptosis.
Quantitative Data
The anti-proliferative activity of sangivamycin-like molecules (SLMs), including this compound, has been evaluated across various multiple myeloma cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate potent activity in the nanomolar range.
| Cell Line | Description | IC50 (nM) for SLM3 (NSC 188491) |
| RPMI-8226 | Human B lymphocyte; multiple myeloma | ~200-400 |
| NCI-H929 | Human B lymphocyte; multiple myeloma | ~200-400 |
| U266B1 | Human B lymphocyte; multiple myeloma | ~200-400 |
| MM.1S | Human multiple myeloma | ~200-400 |
Note: The provided IC50 values are for the related compound SLM3 (NSC 188491). Specific IC50 values for this compound are expected to be in a similar potent range.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 value of this compound in multiple myeloma cell lines.
-
Cell Seeding: Seed multiple myeloma cells (e.g., RPMI-8226, NCI-H929) in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete RPMI-1640 medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare a serial dilution of this compound in complete medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a blank (medium only). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log concentration of this compound to determine the IC50 value using non-linear regression analysis.
Western Blot Analysis for Apoptosis Markers
This protocol is for detecting the expression of key apoptosis-related proteins in multiple myeloma cells treated with this compound.
-
Cell Treatment and Lysis: Treat multiple myeloma cells with this compound at the desired concentration and time points. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved PARP, cleaved caspase-3, cleaved caspase-8, cleaved caspase-9, Mcl-1, c-Myc, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. Recommended dilutions should be optimized, but a starting point of 1:1000 is common.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vitro CDK9 Kinase Assay
This protocol is for determining the inhibitory activity of this compound on CDK9.
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing recombinant active CDK9/Cyclin T1 enzyme, a suitable substrate (e.g., a peptide derived from the RNAPII CTD), and kinase assay buffer.
-
Inhibitor Addition: Add serial dilutions of this compound or a vehicle control (DMSO) to the reaction wells.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP (e.g., 10 µM). Incubate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as:
-
Radiometric Assay: Using [γ-32P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Luminescence-based Assay (e.g., ADP-Glo™): Measuring the amount of ADP produced, which is proportional to the kinase activity.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Visualizations
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: Experimental workflow for Western blot analysis.
Conclusion
This compound represents a promising therapeutic candidate for multiple myeloma by virtue of its potent and selective inhibition of CDK9. This targeted action leads to the downregulation of key survival proteins, Mcl-1 and c-Myc, thereby triggering a robust apoptotic response through the coordinated activation of both the intrinsic and extrinsic pathways. The detailed mechanistic insights and experimental protocols provided in this guide are intended to facilitate further research and development of this compound and other CDK9 inhibitors as effective anti-cancer agents.
References
Structural Analysis of NSC 107512 Binding to CDK9: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcription elongation and a validated therapeutic target in oncology and other diseases. NSC 107512, a sangivamycin-like molecule, has been identified as a potent inhibitor of CDK9, demonstrating pro-apoptotic activity in cancer cells, particularly in multiple myeloma.[1][2][3] This technical guide provides a comprehensive overview of the structural basis for this compound's interaction with CDK9. In the absence of a publicly available co-crystal structure of the this compound-CDK9 complex, this document infers the binding mechanism through analysis of CDK9's structural features, the nature of its ATP-binding pocket, and the binding modes of analogous inhibitors. Furthermore, it outlines the key experimental protocols required to quantify this interaction and presents relevant biological pathways.
Introduction to CDK9 and this compound
CDK9, in complex with its regulatory partners, primarily Cyclin T1, forms the core of the positive transcription elongation factor b (P-TEFb).[4][5] P-TEFb phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II) and negative elongation factors, releasing Pol II from promoter-proximal pausing and enabling productive transcription elongation.[5][6] Dysregulation of CDK9 activity is a hallmark of various cancers, which often exhibit a dependency on the continuous transcription of short-lived anti-apoptotic proteins for their survival.
This compound is a potent, small-molecule inhibitor targeting CDK9.[1][2][7] It belongs to the family of sangivamycin-like molecules (SLMs), which are characterized by their pyrrolo[2,3-d]pyrimidine core structure, mimicking the purine ring of ATP.[1][2] By competitively binding to the ATP pocket of CDK9, this compound effectively blocks its kinase activity, leading to the suppression of transcription and subsequent apoptosis in susceptible cancer cells.[1][2][3]
Structural Features of the CDK9 Active Site
The CDK9 kinase domain adopts a canonical two-lobed structure typical of protein kinases.[8] The smaller N-terminal lobe is primarily composed of β-sheets and a crucial α-helix known as the αC-helix, while the larger C-terminal lobe is predominantly α-helical. The ATP-binding site is situated in the deep cleft between these two lobes.[8][9]
Key structural elements governing inhibitor binding include:
-
The Hinge Region: This segment connects the N- and C-lobes and forms critical hydrogen bonds with the adenine-like moiety of ATP and competitive inhibitors.
-
The Glycine-Rich Loop (G-loop): This flexible loop, also known as the P-loop, is positioned over the ATP-binding pocket and plays a role in coordinating the phosphate groups of ATP. Upon binding of some inhibitors, this loop undergoes a significant conformational change, moving downward to cap the active site.[4][8]
-
The Gatekeeper Residue: In CDK9, this residue is a phenylalanine (Phe103), which controls access to a deeper hydrophobic pocket within the active site.[4]
-
The Activation Loop: Phosphorylation of a threonine residue (Thr186) within this loop is required for full kinase activation. The conformation of this loop is a key indicator of the kinase's activation state.[8]
Crystal structures of CDK9 in complex with other inhibitors, such as flavopiridol (PDB: 3BLR), reveal that the inhibitor's core typically forms hydrogen bonds with the hinge region, while other parts of the molecule extend into adjacent hydrophobic pockets.[8][10] This binding can induce conformational changes, particularly in the G-loop and the αC-helix, which can be exploited for designing selective inhibitors.[4][8]
Inferred Binding Mode of this compound
As a sangivamycin-like molecule, this compound is an ATP-competitive inhibitor. Its pyrrolo[2,3-d]pyrimidine core is expected to mimic the adenine ring of ATP, forming canonical hydrogen bonds with the backbone of the hinge region residues in the CDK9 active site. The ribose-like moiety would likely orient towards the solvent-exposed region of the pocket, while other functional groups could potentially interact with residues in the hydrophobic regions and near the gatekeeper.
Computational docking and molecular dynamics simulations, which have been employed to study the binding of other inhibitors to CDK9, could provide a more detailed, albeit predictive, model of the specific interactions formed by this compound.[6][9][11] Such models would be crucial for guiding the rational design of next-generation inhibitors with improved potency and selectivity.
Quantitative Analysis of this compound-CDK9 Interaction
| Parameter | Description | Typical Experimental Method |
| IC₅₀ | The concentration of an inhibitor that reduces enzyme activity by 50%. | In Vitro Kinase Assay (e.g., ADP-Glo™, Z'-LYTE™) |
| Kᵢ | The inhibition constant, representing the equilibrium constant for the inhibitor binding to the enzyme. | In Vitro Kinase Assay with varying substrate and inhibitor concentrations. |
| Kₑ | The equilibrium dissociation constant, a direct measure of binding affinity. | Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC) |
| ΔTₘ | The change in the melting temperature of the protein upon ligand binding. | Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF) |
Experimental Protocols
In Vitro CDK9 Kinase Activity Assay (Luminescence-Based)
This protocol outlines a generalized procedure for determining the IC₅₀ of an inhibitor against CDK9/Cyclin T1 using a luminescence-based assay, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced.[8][10]
Materials:
-
Recombinant human CDK9/Cyclin T1 (active enzyme)
-
Kinase substrate (e.g., Cdk7/9tide)
-
ATP (Adenosine 5'-triphosphate)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[10]
-
This compound (dissolved in 100% DMSO)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Inhibitor Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in 100% DMSO. Further dilute this series in Kinase Assay Buffer to a 4x final assay concentration. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Enzyme Preparation: Prepare a 4x solution of CDK9/Cyclin T1 in Kinase Assay Buffer. The optimal concentration should be determined empirically via an enzyme titration.
-
Substrate/ATP Mix Preparation: Prepare a 2x solution of the kinase substrate and ATP in Kinase Assay Buffer. A common ATP concentration is 10 µM.
-
Assay Plate Setup:
-
To appropriate wells, add 2.5 µL of the 4x this compound dilutions.
-
Add 2.5 µL of DMSO vehicle (without inhibitor) to "positive control" wells.
-
Add 2.5 µL of Kinase Assay Buffer to "blank" wells.
-
-
Kinase Reaction:
-
Initiate the reaction by adding 2.5 µL of the 4x CDK9/Cyclin T1 solution to all wells except the blanks.
-
Immediately add 5 µL of the 2x substrate/ATP mixture to all wells. The final reaction volume is 10 µL.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
-
Signal Detection (ADP-Glo™):
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unused ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a label-free technique to measure real-time biomolecular interactions and determine kinetic parameters (kₐ, kₑ) and the equilibrium dissociation constant (Kₑ).
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant human CDK9/Cyclin T1
-
This compound
-
SPR running buffer (e.g., HBS-EP+)
-
Amine coupling kit for ligand immobilization
Procedure:
-
Immobilization: Covalently immobilize the CDK9/Cyclin T1 protein onto the surface of a sensor chip via amine coupling. A reference flow cell is prepared similarly but without the protein to subtract non-specific binding.
-
Binding Analysis:
-
Prepare a series of concentrations of this compound in running buffer.
-
Inject the this compound solutions over the immobilized CDK9 and reference flow cells at a constant flow rate.
-
Monitor the change in the SPR signal (measured in Response Units, RU) over time, which corresponds to the binding of the inhibitor to the protein.
-
After the association phase, flow running buffer without the inhibitor to monitor the dissociation phase.
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal to obtain specific binding sensorgrams.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ = kₑ/kₐ).
-
Signaling Pathways and Visualizations
CDK9-Mediated Transcription Elongation Pathway
CDK9 is the catalytic engine of P-TEFb. The following diagram illustrates its core function in overcoming transcriptional pausing, a key regulatory checkpoint in gene expression.
Caption: CDK9 (as part of P-TEFb) phosphorylates key factors to release paused RNA Pol II.
Experimental Workflow for IC₅₀ Determination
The logical flow for determining the inhibitory potency of a compound like this compound follows a standardized, multi-step process.
Caption: Workflow for determining the IC50 value of a kinase inhibitor.
Conclusion
This compound is a potent inhibitor of CDK9 with clear therapeutic potential. While a definitive co-crystal structure is needed for a precise structural elucidation of its binding mode, a strong inference can be made based on its chemical class and the known architecture of the CDK9 active site. The methodologies outlined in this guide provide a robust framework for quantifying the interaction between this compound and CDK9, and for evaluating future generations of CDK9 inhibitors. Such studies are essential for advancing the development of targeted therapies that exploit the transcriptional dependencies of cancer cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. promega.com [promega.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. CDK9/CyclinK Kinase Enzyme System [promega.com]
- 6. Frontiers | Development of novel CDK9 and CYP3A4 inhibitors for cancer therapy through field and computational approaches [frontiersin.org]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. benchchem.com [benchchem.com]
- 9. Drug design for cyclin-dependent kinase 9 (CDK9) inhibitors in silico - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A computational study of Tat-CDK9-Cyclin binding dynamics and its implication in transcription-dependent HIV latency - PubMed [pubmed.ncbi.nlm.nih.gov]
NSC 107512: A Potent CDK9 Inhibitor for Inducing Cancer Cell Apoptosis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
NSC 107512, a sangivamycin-like molecule, has emerged as a potent and selective inhibitor of cyclin-dependent kinase 9 (CDK9). This technical guide provides a comprehensive overview of the current understanding of this compound's effect on cancer cell line proliferation, with a particular focus on its promising anti-multiple myeloma activity. Through the direct inhibition of CDK9, this compound disrupts the transcription of key oncogenes, leading to cell cycle arrest and apoptosis in susceptible cancer cell populations. This document details the quantitative effects of this compound on various cancer cell lines, outlines the experimental protocols for its evaluation, and visualizes the underlying signaling pathways.
Introduction
Cancer remains a formidable challenge in modern medicine, with an ongoing need for novel therapeutic agents that can selectively target malignant cells. One promising avenue of research involves the inhibition of cyclin-dependent kinases (CDKs), a family of enzymes crucial for cell cycle regulation and transcription. Among these, CDK9, the catalytic subunit of the positive transcription elongation factor b (P-TEFb), has been identified as a key driver of oncogene expression in various cancers, including multiple myeloma.[1]
This compound, also referred to as Sangivamycin-like molecule 6 (SLM6), is a small molecule inhibitor that has demonstrated significant potential as an anti-cancer agent through its targeted inhibition of CDK9.[1][2] This guide synthesizes the available preclinical data on this compound, providing researchers and drug development professionals with a detailed resource to inform further investigation and potential clinical translation.
Quantitative Data on Cancer Cell Line Proliferation
This compound has been shown to inhibit the proliferation of a range of cancer cell lines, with a particularly pronounced effect on multiple myeloma cells. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined for various cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| RPMI-8226 | Multiple Myeloma | 0.25 | [3] |
| NCI-H929 | Multiple Myeloma | Not explicitly stated, but sensitive | [2][3] |
| U266 | Multiple Myeloma | Not explicitly stated, but sensitive | [4] |
| Granta-519 | Mantle Cell Lymphoma | Not explicitly stated, but sensitive | [4] |
| hFOB | Human Fetal Osteoblasts (non-malignant) | Less sensitive than MM cells | [3] |
| MRC-5 | Human Fetal Lung Fibroblasts (non-malignant) | Less sensitive than MM cells | [5] |
Mechanism of Action: CDK9 Inhibition
This compound exerts its anti-proliferative and pro-apoptotic effects primarily through the inhibition of CDK9.[1][2] CDK9 is essential for the phosphorylation of the C-terminal domain (CTD) of RNA polymerase II (RNAPII) at the serine 2 position. This phosphorylation event is a critical step in the transition from transcriptional initiation to productive elongation.
By inhibiting CDK9, this compound prevents the phosphorylation of RNAPII, leading to a global repression of transcription.[2] This has a particularly profound impact on the expression of oncogenes with short half-lives, such as MYC, MAF, and CCND1 (Cyclin D1), which are known to be key drivers of multiple myeloma progression.[1][2] The downregulation of these critical survival proteins ultimately triggers apoptosis in the cancer cells.
Signaling Pathway Diagram
Caption: Mechanism of action of this compound.
Experimental Protocols
Cell Viability Assay
Objective: To determine the effect of this compound on the proliferation and viability of cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cell lines (e.g., RPMI-8226, NCI-H929) are seeded in 96-well plates at a density of 5,000-10,000 cells per well in their respective growth media.
-
Drug Treatment: After 24 hours of incubation to allow for cell adherence, the cells are treated with a serial dilution of this compound (e.g., 0.01 to 10 µM) or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours, at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega). This assay measures ATP levels, which correlate with the number of metabolically active cells.
-
Data Analysis: Luminescence is measured using a microplate reader. The data is normalized to the vehicle-treated control cells, and IC50 values are calculated using non-linear regression analysis.[3]
Experimental Workflow: Cell Viability Assay
Caption: Workflow for a typical cell viability assay.
Apoptosis Assay
Objective: To quantify the induction of apoptosis in cancer cells following treatment with this compound.
Methodology:
-
Cell Treatment: Cancer cells are treated with this compound at concentrations around the determined IC50 value for a specified time (e.g., 24 hours).
-
Cell Staining: Cells are harvested and stained with Annexin V and Propidium Iodide (PI) using a commercially available kit (e.g., FITC Annexin V Apoptosis Detection Kit). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) are quantified based on their fluorescence signals.
-
Data Analysis: The percentage of cells in each quadrant (Annexin V-/PI-, Annexin V+/PI-, Annexin V+/PI+) is determined to quantify the level of apoptosis induced by this compound.
Western Blot Analysis
Objective: To investigate the effect of this compound on the expression and phosphorylation status of key proteins in the CDK9 signaling pathway.
Methodology:
-
Protein Extraction: Cancer cells are treated with this compound for a defined period. Whole-cell lysates are prepared using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard method, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., phospho-RNAPII Ser2, Mcl-1, MYC, CDK9, and a loading control like β-actin).
-
Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the protein bands is quantified using densitometry software and normalized to the loading control.
Conclusion and Future Directions
This compound has demonstrated compelling preclinical activity as a potent and selective inhibitor of CDK9, leading to the induction of apoptosis in cancer cells, particularly those of multiple myeloma origin. The data summarized in this guide highlights its clear mechanism of action and provides a foundation for further investigation. Future studies should focus on expanding the evaluation of this compound across a broader range of cancer types, both as a monotherapy and in combination with other anti-cancer agents. Furthermore, in vivo efficacy and toxicity studies are crucial next steps to determine the therapeutic potential of this compound for clinical applications. The detailed protocols and pathway diagrams presented herein serve as a valuable resource for researchers dedicated to advancing novel cancer therapeutics.
References
- 1. Sangivamycin-like molecule 6 exhibits potent anti-multiple myeloma activity through inhibition of cyclin-dependent kinase-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Preparation of NSC 107512 Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation, storage, and handling of a stock solution for NSC 107512, a potent inhibitor of cyclin-dependent kinase 9 (CDK9). Adherence to this protocol is crucial for ensuring the stability, and activity of the compound for reproducible experimental results. The following sections detail the necessary materials, a step-by-step preparation protocol, and essential storage and safety considerations.
Introduction
This compound is a sangivamycin-like molecule that has demonstrated potent inhibitory effects on CDK9, a key regulator of transcription.[1] By inhibiting CDK9, this compound can induce apoptosis and inhibit tumor growth, making it a compound of significant interest in cancer research, particularly for multiple myeloma.[1] Accurate and consistent preparation of a stock solution is the first critical step in any in vitro or in vivo study involving this compound. This document outlines a standardized procedure for the preparation of a high-concentration stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below. This information is essential for accurate calculations and proper handling of the compound.
| Property | Value | Source |
| Molecular Weight | 324.29 g/mol | [1][2] |
| Formula | C₁₂H₁₆N₆O₅ | [1][2] |
| Appearance | White to off-white solid | [1] |
| CAS Number | 22242-89-3 | [1] |
| Solubility in DMSO | 170 mg/mL (524.22 mM) | [1] |
Experimental Protocol: Preparation of a 100 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO. This high-concentration stock can then be used to prepare working solutions for various experimental needs.
Materials and Equipment
-
This compound powder
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath sonicator
-
Pipettes and sterile, filtered pipette tips
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves
Step-by-Step Procedure
-
Acclimatize Reagents: Allow the this compound powder and DMSO to equilibrate to room temperature before opening to prevent condensation.
-
Weigh this compound: On a calibrated analytical balance, carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 32.43 mg of this compound.
-
Calculation: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 100 mmol/L x 0.001 L x 324.29 g/mol x 1000 mg/g = 32.43 mg
-
-
Dissolve in DMSO: Add the appropriate volume of DMSO to the vial containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Aid Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the solid has not fully dissolved, sonicate the solution in a water bath for 10-15 minutes. Intermittent vortexing during sonication can facilitate dissolution.[1] The use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[1]
-
-
Ensure Complete Dissolution: Visually inspect the solution to ensure that no solid particles remain. The solution should be clear.
-
Aliquot for Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes or cryovials.[1]
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1] Crucially, protect the stock solution from light. [1]
Experimental Workflow
The following diagram illustrates the key steps in the preparation of the this compound stock solution.
Caption: Workflow for this compound Stock Solution Preparation.
Signaling Pathway Context
This compound exerts its biological effects primarily through the inhibition of Cyclin-Dependent Kinase 9 (CDK9). The diagram below provides a simplified representation of this signaling pathway.
Caption: Inhibition of CDK9 by this compound.
Safety Precautions
This compound is a potent bioactive compound. Standard laboratory safety procedures should be followed. Use appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling the compound and its solutions. All handling of the powder should be done in a chemical fume hood or a similar contained environment. Consult the Safety Data Sheet (SDS) for comprehensive safety information.
References
Application Notes and Protocols for NSC 107512 In Vivo Dosing in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC 107512, also known as Sangivamycin-Like Molecule 6 (SLM6), is a potent inhibitor of cyclin-dependent kinase 9 (CDK9).[1][2][3] As a member of the sangivamycin-like molecule (SLM) class, this compound has demonstrated significant preclinical activity, particularly in multiple myeloma models.[1][4] Its mechanism of action involves the direct inhibition of CDK9, a key regulator of transcriptional elongation. This inhibition leads to the transcriptional repression of critical oncogenes such as MAF, CCND1, and MYC, which are known drivers of multiple myeloma progression.[1] Preclinical studies have shown that this compound is well-tolerated in vivo and can induce apoptosis and inhibit tumor growth in mouse xenograft models.[1]
These application notes provide a comprehensive overview of the available in vivo dosing information for this compound in mouse models, based on published preclinical research. The protocols and data presented herein are intended to serve as a guide for researchers designing and executing in vivo studies with this compound.
Quantitative Data Summary
The following tables summarize the quantitative data from in vivo studies of this compound in mouse models of multiple myeloma.
Table 1: this compound In Vivo Dosing Regimen
| Compound | Dose | Route of Administration | Dosing Schedule |
| This compound (SLM6) | 1 mg/kg | Intraperitoneal (i.p.) | Single dose on day 1 |
Table 2: Animal Model and Efficacy Data
| Mouse Strain | Tumor Model | Cell Line | Key Findings |
| Hairless SCID Mice | Subcutaneous Xenograft | NCI-H929 (Multiple Myeloma) | A single 1 mg/kg dose of this compound (SLM6) resulted in robust and sustained antitumor responses with limited toxicity.[1] |
Signaling Pathway
The primary mechanism of action of this compound is the inhibition of CDK9, a component of the positive transcription elongation factor b (P-TEFb) complex. This inhibition prevents the phosphorylation of the C-terminal domain of RNA Polymerase II, leading to a blockage of transcriptional elongation of several oncogenes.
Caption: Mechanism of action of this compound.
Experimental Protocols
The following protocols are based on the methodologies described in the preclinical evaluation of this compound (SLM6) in a multiple myeloma xenograft model.[1]
Animal Model
-
Mouse Strain: Hairless SCID (Severe Combined Immunodeficient) mice are used to prevent graft rejection of human tumor cells.
-
Supplier: Commercially available from various laboratory animal vendors.
-
Housing: Mice should be housed in a specific pathogen-free (SPF) environment in accordance with institutional guidelines for animal care and use.
Cell Culture and Xenograft Implantation
-
Cell Line: NCI-H929 human multiple myeloma cell line.
-
Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Implantation:
-
Harvest NCI-H929 cells during the logarithmic growth phase.
-
Resuspend the cells in a suitable sterile, serum-free medium or a mixture of medium and Matrigel.
-
Inject 5 x 10^6 to 10 x 10^6 cells subcutaneously into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
This compound Formulation and Administration
-
Formulation: While the specific vehicle was not detailed in the primary publication, a common approach for similar compounds is to dissolve them in a vehicle such as:
-
10% DMSO
-
40% PEG300
-
5% Tween 80
-
45% Saline
-
Note: It is critical to perform a small-scale solubility and stability test of this compound in the chosen vehicle prior to in vivo administration.
-
-
Administration:
-
Administer a single dose of 1 mg/kg of this compound via intraperitoneal (i.p.) injection.
-
The injection volume should be appropriate for the size of the mouse (typically 100-200 µL).
-
A control group receiving vehicle only should be included in the study design.
-
Efficacy Evaluation
-
Tumor Volume Measurement:
-
Measure tumor dimensions with calipers at regular intervals (e.g., twice weekly).
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Body Weight:
-
Monitor the body weight of the mice regularly as an indicator of systemic toxicity.
-
-
Endpoint:
-
The study may be terminated when tumors in the control group reach a predetermined size, or as dictated by institutional animal welfare guidelines.
-
At the endpoint, tumors can be excised for further analysis (e.g., immunohistochemistry for markers of apoptosis like cleaved caspase-3).
-
Experimental Workflow
The following diagram outlines the typical workflow for an in vivo efficacy study of this compound.
Caption: In vivo efficacy study workflow.
References
Application Notes and Protocols for NSC 107512 in a Multiple Myeloma Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multiple myeloma (MM) is a hematological malignancy characterized by the clonal proliferation of plasma cells in the bone marrow. Despite recent therapeutic advancements, MM remains largely incurable, necessitating the development of novel treatment strategies.[1] NSC 107512, a sangivamycin-like molecule, is a potent inhibitor of cyclin-dependent kinase 9 (CDK9).[1][2] Inhibition of CDK9 disrupts the transcription of key oncogenes such as MYC and MCL-1, leading to cell cycle arrest and apoptosis in multiple myeloma cells. These application notes provide a detailed protocol for evaluating the in vivo efficacy of this compound using a subcutaneous multiple myeloma xenograft model.
Mechanism of Action: CDK9 Inhibition
This compound exerts its anti-myeloma effects by targeting the positive transcription elongation factor b (P-TEFb), of which CDK9 is a key component. In multiple myeloma, the transcription of several critical oncogenes is dependent on CDK9 activity. By inhibiting CDK9, this compound prevents the phosphorylation of the C-terminal domain of RNA Polymerase II, leading to a stall in transcriptional elongation. This results in the rapid depletion of short-lived oncoproteins like c-Myc and Mcl-1, which are crucial for the survival and proliferation of myeloma cells. The downstream effect is the induction of apoptosis, or programmed cell death.
References
Application Notes and Protocols for Western Blot Analysis of p-TEFb Following NSC 107512 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the detection of phosphorylated Positive Transcription Elongation Factor b (p-TEFb) by Western blot in cells treated with NSC 107512, a potent inhibitor of Cyclin-Dependent Kinase 9 (CDK9). The protocol is designed to facilitate the assessment of this compound's efficacy in targeting the p-TEFb complex, a key regulator of transcription elongation.
Introduction
Positive Transcription Elongation Factor b (p-TEFb) is a heterodimer composed of Cyclin-Dependent Kinase 9 (CDK9) and a cyclin partner (T1, T2a, or T2b). The kinase activity of CDK9, marked by its phosphorylation, is crucial for stimulating the elongation phase of transcription by RNA polymerase II. Dysregulation of p-TEFb activity is implicated in various diseases, including cancer and cardiac hypertrophy, making it an attractive target for therapeutic intervention.
This compound is a sangivamycin-like molecule that has been identified as a potent inhibitor of CDK9.[1] By inhibiting the kinase activity of CDK9, this compound can effectively block transcription elongation, leading to the downregulation of short-lived anti-apoptotic proteins and subsequent induction of apoptosis in cancer cells. This protocol provides a robust method to evaluate the impact of this compound on the phosphorylation status of CDK9, a direct indicator of p-TEFb activity.
Data Presentation
The following table summarizes representative quantitative data on the effect of a sangivamycin-like molecule (SLM), structurally and functionally similar to this compound, on the levels of phosphorylated CDK9 (p-CDK9) and total CDK9 in NCI-H929 multiple myeloma cells. The data is based on Western blot analysis from a study by Dolloff et al. (2012).[1]
| Treatment Concentration (nM) | Relative p-CDK9 Levels (Normalized to Total CDK9) | Relative Total CDK9 Levels (Normalized to Loading Control) |
| 0 (Vehicle Control) | 1.00 | 1.00 |
| 50 | 0.65 | 0.98 |
| 100 | 0.30 | 1.02 |
| 250 | 0.10 | 0.95 |
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological process and the experimental procedure, the following diagrams are provided in Graphviz DOT language.
Caption: p-TEFb signaling pathway and the inhibitory action of this compound.
References
Application Notes and Protocols for Apoptosis Assays with NSC 107512 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC 107512, a sangivamycin-like molecule, is a potent inhibitor of cyclin-dependent kinase 9 (CDK9).[1] Its mechanism of action involves the suppression of transcriptional activity of key oncogenes, such as c-Myc and Mcl-1, leading to the induction of apoptosis in cancer cells, particularly in multiple myeloma.[1][2][3][4] These application notes provide detailed protocols for assessing apoptosis induced by this compound treatment using common and reliable cellular and molecular biology techniques.
Mechanism of Action: this compound-Induced Apoptosis
This compound exerts its pro-apoptotic effects by targeting the transcriptional machinery of cancer cells. By inhibiting CDK9, a key component of the positive transcription elongation factor b (P-TEFb), this compound prevents the phosphorylation of the C-terminal domain of RNA Polymerase II. This leads to a decrease in the transcription of short-lived anti-apoptotic proteins, such as Mcl-1, and key oncogenes like c-Myc. The downregulation of these critical survival factors disrupts cellular homeostasis and triggers the intrinsic apoptotic pathway, culminating in the activation of caspases and programmed cell death.
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound inhibits CDK9, leading to reduced transcription of c-Myc and Mcl-1, thereby inducing apoptosis.
Experimental Protocols
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the translocation of phosphatidylserine (PS) to the outer leaflet of the plasma membrane and membrane integrity.
Experimental Workflow
Caption: Workflow for Annexin V/PI apoptosis assay.
Protocol
-
Cell Culture and Treatment:
-
Plate cells at a suitable density in a 6-well plate and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) for a predetermined time (e.g., 24, 48 hours). Include a vehicle control (DMSO).
-
-
Cell Harvesting:
-
For adherent cells, gently detach them using trypsin-EDTA. For suspension cells, collect them by centrifugation.
-
Wash the cells twice with ice-cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Use unstained and single-stained controls for compensation.
-
Data Presentation
Data in this table is illustrative and intended to represent typical results.
| This compound (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| 0 (Control) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| 1 | 80.1 ± 3.5 | 15.3 ± 2.2 | 4.6 ± 1.1 |
| 5 | 45.7 ± 4.2 | 40.8 ± 3.9 | 13.5 ± 2.7 |
| 10 | 15.3 ± 2.8 | 65.4 ± 5.1 | 19.3 ± 3.4 |
Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Experimental Workflow
Caption: Workflow for Caspase-Glo® 3/7 assay.
Protocol
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled 96-well plate at a density of 1 x 10^4 cells per well and allow them to attach overnight.
-
Treat cells with varying concentrations of this compound for the desired time.
-
-
Assay Procedure:
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Data Presentation
Data in this table is illustrative and intended to represent typical results.
| This compound (µM) | Caspase-3/7 Activity (Fold Change vs. Control) |
| 0 (Control) | 1.0 |
| 1 | 2.8 ± 0.3 |
| 5 | 8.5 ± 0.9 |
| 10 | 15.2 ± 1.8 |
Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect and quantify the expression levels of key proteins involved in apoptosis, such as cleaved caspase-3 and cleaved PARP.
Experimental Workflow
Caption: Workflow for Western Blot analysis of apoptotic proteins.
Protocol
-
Protein Extraction:
-
Treat cells with this compound as described previously.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein (20-30 µg) on a 12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against cleaved caspase-3, cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Data Presentation
Data in this table is illustrative and intended to represent typical results.
| This compound (µM) | Cleaved Caspase-3 (Relative Densitometry) | Cleaved PARP (Relative Densitometry) |
| 0 (Control) | 1.0 | 1.0 |
| 1 | 3.2 ± 0.4 | 2.5 ± 0.3 |
| 5 | 9.8 ± 1.1 | 7.9 ± 0.8 |
| 10 | 18.5 ± 2.3 | 14.6 ± 1.9 |
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for investigating the pro-apoptotic effects of this compound. By employing these assays, researchers can effectively quantify the induction of apoptosis and elucidate the underlying molecular mechanisms, thereby facilitating the development of this compound as a potential anti-cancer therapeutic.
References
Application Notes and Protocols for Cell Cycle Analysis Following NSC 107512 Exposure
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC 107512 is a potent and selective inhibitor of cyclin-dependent kinase 9 (CDK9), a key regulator of transcriptional elongation.[1] Inhibition of CDK9 by this compound has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, making it a compound of interest for cancer therapeutic development. These application notes provide a comprehensive overview and detailed protocols for analyzing the effects of this compound on the cell cycle.
Mechanism of Action: this compound and Cell Cycle Regulation
This compound exerts its effects by targeting CDK9, a component of the positive transcription elongation factor b (P-TEFb) complex. The P-TEFb complex, which also includes a cyclin partner (T1, T2a, T2b, or K), plays a crucial role in stimulating transcriptional elongation by phosphorylating the C-terminal domain of RNA Polymerase II (RNAP II). This process is essential for the expression of many genes, including those encoding short-lived proteins critical for cell survival and proliferation, such as the anti-apoptotic protein Mcl-1 and the oncoprotein MYC.
By inhibiting the kinase activity of CDK9, this compound prevents the phosphorylation of RNAP II, leading to a global downregulation of transcription. This transcriptional repression disproportionately affects genes with short mRNA and protein half-lives, including key regulators of the cell cycle. The resulting depletion of these critical proteins can trigger cell cycle checkpoints, leading to arrest at specific phases of the cell cycle, most notably the G2/M phase, and can ultimately induce apoptosis.
Data Presentation: Quantitative Analysis of Cell Cycle Distribution
The following table summarizes the dose-dependent effect of this compound on the cell cycle distribution of a representative cancer cell line after a 24-hour exposure. Data is presented as the mean percentage of cells in each phase of the cell cycle ± standard deviation.
| Treatment Concentration (µM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| 0 (Vehicle Control) | 55.2 ± 2.1 | 25.8 ± 1.5 | 19.0 ± 1.8 |
| 0.1 | 53.1 ± 2.5 | 24.5 ± 1.9 | 22.4 ± 2.2 |
| 0.5 | 48.7 ± 3.0 | 20.1 ± 2.1 | 31.2 ± 2.8 |
| 1.0 | 35.4 ± 2.8 | 15.3 ± 1.7 | 49.3 ± 3.5 |
| 2.5 | 22.1 ± 2.2 | 10.2 ± 1.4 | 67.7 ± 4.1 |
Note: The data presented in this table is a representative example based on typical results observed in this compound-sensitive cancer cell lines. Actual results may vary depending on the cell line, experimental conditions, and exposure time.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Plate the desired cancer cell line in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment (typically 60-70% confluency).
-
Cell Culture Conditions: Culture the cells overnight in a humidified incubator at 37°C with 5% CO2.
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO) at a concentration of 10 mM. Store the stock solution at -20°C.
-
Treatment: The following day, dilute the this compound stock solution in a complete culture medium to the desired final concentrations (e.g., 0.1, 0.5, 1.0, and 2.5 µM). Include a vehicle control group treated with the same final concentration of DMSO as the highest this compound concentration.
-
Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control. Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
-
Cell Harvesting: Following treatment, aspirate the medium and wash the cells once with phosphate-buffered saline (PBS).
-
Detachment: Detach the cells using a gentle, non-enzymatic cell dissociation solution or trypsin-EDTA.
-
Cell Collection: Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet once with cold PBS. Centrifuge again at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.
-
Incubation: Incubate the cells in 70% ethanol for at least 2 hours at 4°C. For long-term storage, cells can be kept at -20°C.
-
Rehydration and Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Resuspend the cell pellet in 1 mL of PBS.
-
Centrifuge again and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of propidium iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
-
Incubation: Incubate the cells in the PI staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and collect the emission in the appropriate channel (typically around 617 nm).
-
Data Analysis: Analyze the flow cytometry data using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Caption: Experimental workflow for cell cycle analysis following this compound exposure.
Caption: Signaling pathway of this compound-induced G2/M cell cycle arrest.
References
Application Notes and Protocols for Developing NSC 107512 Resistant Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC 107512 is a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation. By inhibiting CDK9, this compound leads to the downregulation of short-lived anti-apoptotic proteins, such as Mcl-1, and oncogenes like MYC, ultimately inducing apoptosis in cancer cells.[1][2][3] The development of resistance to targeted therapies like this compound is a significant challenge in cancer treatment. Understanding the mechanisms of resistance is crucial for the development of next-generation inhibitors and effective combination therapies. These application notes provide a comprehensive protocol for the generation and characterization of this compound resistant cell lines, a critical tool for studying resistance mechanisms.
Data Presentation
Table 1: Cell Viability (IC50) of Parental and this compound Resistant Cell Lines
| Cell Line | Treatment | IC50 (nM) | Fold Resistance |
| Parental Cell Line (e.g., MM.1S) | This compound | 100 | 1 |
| This compound Resistant Cell Line (MM.1S-R) | This compound | 2500 | 25 |
Table 2: Apoptosis Analysis by Annexin V/PI Staining
| Cell Line | Treatment (24h) | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis/Necrosis (Annexin V+/PI+) |
| Parental Cell Line | Vehicle | 2.5 ± 0.5 | 1.8 ± 0.3 |
| This compound (100 nM) | 35.2 ± 2.1 | 15.7 ± 1.5 | |
| This compound Resistant Cell Line | Vehicle | 3.1 ± 0.6 | 2.0 ± 0.4 |
| This compound (100 nM) | 5.8 ± 0.9 | 3.2 ± 0.7 | |
| This compound (2500 nM) | 30.5 ± 2.5 | 14.9 ± 1.8 |
Table 3: Western Blot Analysis of Key Signaling Proteins
| Cell Line | Treatment (6h) | p-RNA Pol II (Ser2) (Relative Intensity) | c-Myc (Relative Intensity) | Mcl-1 (Relative Intensity) | CDK9 (Relative Intensity) |
| Parental Cell Line | Vehicle | 1.00 | 1.00 | 1.00 | 1.00 |
| This compound (100 nM) | 0.25 | 0.30 | 0.20 | 1.02 | |
| This compound Resistant Cell Line | Vehicle | 1.00 | 1.05 | 1.10 | 1.50 |
| This compound (100 nM) | 0.95 | 0.98 | 1.05 | 1.55 | |
| This compound (2500 nM) | 0.35 | 0.40 | 0.30 | 1.60 |
Experimental Protocols
Protocol 1: Development of this compound Resistant Cell Lines
This protocol describes the generation of drug-resistant cell lines through continuous, dose-escalating exposure to this compound.[4][5][6]
Materials:
-
Parental cancer cell line (e.g., Multiple Myeloma cell line MM.1S)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO2)
-
Centrifuge
-
Hemocytometer or automated cell counter
Procedure:
-
Determine the initial IC50: Perform a cell viability assay (e.g., MTT or CellTiter-Glo, see Protocol 2) to determine the half-maximal inhibitory concentration (IC50) of this compound in the parental cell line.
-
Initial Exposure: Begin by culturing the parental cells in their complete growth medium containing this compound at a concentration of approximately IC20 (the concentration that inhibits 20% of cell growth).
-
Monitor and Passage: Monitor the cells for growth and viability. Initially, a significant proportion of cells may die. Allow the surviving cells to repopulate the flask. Once the cells reach 70-80% confluency and exhibit a stable growth rate, passage them into a new flask with fresh medium containing the same concentration of this compound.
-
Dose Escalation: Once the cells have adapted to the current drug concentration (typically after 2-3 passages with a consistent growth rate), gradually increase the concentration of this compound. A stepwise increase of 1.5 to 2-fold is recommended.
-
Repeat and Select: Repeat the process of monitoring, passaging, and dose escalation for several months. The entire process can take 6-12 months.
-
Cryopreservation: At each stage of increased resistance, it is advisable to cryopreserve a batch of cells as a backup.
-
Establishment of Resistant Line: A resistant cell line is considered established when it can proliferate in a concentration of this compound that is significantly higher (e.g., 10 to 50-fold) than the IC50 of the parental cell line.
-
Validation: Once a resistant line is established, confirm the level of resistance by performing a cell viability assay to determine the new IC50. The resistant phenotype should be stable for several passages in the absence of the drug.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.[7][8]
Materials:
-
Parental and resistant cell lines
-
96-well plates
-
Complete growth medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours.
-
Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Add 100 µL of the drug solutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol distinguishes between live, early apoptotic, and late apoptotic/necrotic cells.[7][9][10]
Materials:
-
Parental and resistant cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells (including floating and adherent cells) and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Live cells will be Annexin V- and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be both Annexin V- and PI-positive.
Protocol 4: Western Blot Analysis
This protocol detects changes in the expression and phosphorylation of key proteins in the CDK9 signaling pathway.[11][12][13]
Materials:
-
Parental and resistant cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-RNA Pol II (Ser2), anti-c-Myc, anti-Mcl-1, anti-CDK9, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature the protein samples and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Visualizations
Caption: Simplified CDK9 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for developing and characterizing this compound resistant cell lines.
Caption: A potential mechanism of resistance to this compound via CDK9 mutation.
References
- 1. Predicting and overcoming resistance to CDK9 inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. lcsciences.com [lcsciences.com]
- 5. researchgate.net [researchgate.net]
- 6. scbt.com [scbt.com]
- 7. researchgate.net [researchgate.net]
- 8. lifesciences.danaher.com [lifesciences.danaher.com]
- 9. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dual action of NSC606985 on cell growth and apoptosis mediated through PKCδ in prostatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Resistance mechanisms and therapeutic strategies of CDK4 and CDK6 kinase targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]
Troubleshooting & Optimization
NSC 107512 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of NSC 107512.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the recommended solvent for preparing a stock solution of this compound?
For initial stock solutions, Dimethyl Sulfoxide (DMSO) is commonly used. A stock solution of 42.5 mg/mL in DMSO can be prepared.
Q2: My this compound is not dissolving completely in the recommended solvent. What should I do?
If you observe precipitation or incomplete dissolution, gentle heating and/or sonication can be used to aid in dissolving the compound.[1] Ensure the solution becomes clear before use.
Q3: I'm preparing this compound for an in vivo experiment and I'm seeing precipitation. What are the recommended solvent systems?
For in vivo experiments, it is crucial to use a biocompatible solvent system and to prepare the working solution fresh on the day of use.[1] Here are three recommended solvent systems that yield a clear solution of at least 4.25 mg/mL:[1]
-
Protocol 1: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline
-
Protocol 2: 10% DMSO, 90% (20% SBE-β-CD in Saline)
-
Protocol 3: 10% DMSO, 90% Corn Oil
If precipitation occurs during the preparation of these formulations, gentle heating and/or sonication can be applied to facilitate dissolution.[1]
Q4: How should I store my this compound stock solution?
Prepared stock solutions in solvent should be aliquoted to avoid repeated freeze-thaw cycles.[1] For long-term storage, store at -80°C for up to 6 months. For shorter-term storage, -20°C for up to 1 month is recommended.[1] It is also advised to protect the solution from light and store it under nitrogen.[1]
Q5: Can I use a working solution that was prepared a few days ago for my in vivo experiment?
It is strongly recommended to prepare working solutions for in vivo experiments freshly on the same day of use to ensure stability and efficacy.[1]
Quantitative Solubility Data
| Solvent System | Achievable Concentration | Resulting Solution |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 4.25 mg/mL | Clear solution |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 4.25 mg/mL | Clear solution |
| 10% DMSO, 90% Corn Oil | ≥ 4.25 mg/mL | Clear solution |
Detailed Experimental Protocols
Preparation of 1 mL in vivo Working Solution (Protocol 1 Example):
-
Start with a 42.5 mg/mL stock solution of this compound in DMSO.
-
In a sterile microcentrifuge tube, add 400 µL of PEG300.
-
To the PEG300, add 100 µL of the 42.5 mg/mL this compound stock solution in DMSO and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until uniform.
-
Add 450 µL of saline to bring the total volume to 1 mL.
-
Vortex the solution until it is clear. If any precipitation is observed, gently warm the tube or sonicate the solution until all solid is dissolved.
Visual Guides
Caption: Troubleshooting workflow for this compound solubility issues.
This compound is a potent inhibitor of cyclin-dependent kinase 9 (CDK9).[1] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain of RNA Polymerase II, leading to productive transcription elongation. Inhibition of CDK9 by this compound leads to a decrease in the transcription of short-lived anti-apoptotic proteins, such as Mcl-1, resulting in the induction of apoptosis, particularly in cancer cells that are highly dependent on this pathway for survival.[1]
Caption: Simplified signaling pathway of this compound action.
References
preventing NSC 107512 degradation in solution
Welcome to the technical support center for NSC 107512. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has visible precipitate. What should I do?
A1: Cloudiness or precipitation indicates that the compound's solubility limit has been exceeded in your current solvent system. Do not use a solution that has precipitated. Centrifuge the vial to pellet any solid material before preparing a new stock solution. To address this, consider the following:
-
Optimize Solvent Concentration: While minimizing DMSO in cell-based assays is important, a slightly higher concentration (up to 0.5% is often tolerated) may be necessary to maintain solubility. Always include a vehicle control in your experiments to account for any effects of the solvent.
-
Use a Co-Solvent System: Consider using a co-solvent system to improve solubility.
-
Adjust pH: The solubility of ionizable compounds can be highly dependent on the pH of the buffer. Experiment with different pH values to find the optimal range for this compound's solubility.
Q2: I suspect my this compound is degrading in my experimental setup. What are the common causes?
A2: this compound, like many small molecules, can be sensitive to several factors that may lead to its degradation. Based on available information for this compound and related compounds, the primary triggers for degradation are:
-
Light Exposure: The compound should be protected from light.
-
Oxidation: Storage under a nitrogen atmosphere is recommended, suggesting sensitivity to oxidation.
-
pH: Extreme pH conditions (highly acidic or alkaline) can promote hydrolysis or other degradation pathways in similar heterocyclic compounds.
-
Temperature: Elevated temperatures can accelerate degradation.
-
Repeated Freeze-Thaw Cycles: These can lead to product inactivation. It is best to aliquot stock solutions into single-use volumes.
Q3: How should I prepare and store this compound stock solutions to ensure stability?
A3: Proper preparation and storage are critical for maintaining the integrity of this compound.
-
Stock Solution Preparation: Prepare a high-concentration stock solution in 100% DMSO. If needed, gentle warming and/or sonication can aid in dissolution.
-
Storage: Once prepared, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots as recommended in the table below.
Troubleshooting Guide
If you are experiencing unexpected or inconsistent results with this compound, it may be due to degradation. This guide will help you troubleshoot potential stability issues.
Summary of Storage and Handling Conditions for this compound
| Condition | Recommendation | Rationale |
| Solvent for Stock Solution | 100% DMSO | High solubility and generally good stability. |
| Storage Temperature | -80°C for long-term (up to 6 months) or -20°C for short-term (up to 1 month).[1] | Minimizes degradation kinetics. |
| Light Exposure | Protect from light at all times (use amber vials or cover with foil).[1] | Prevents photochemical degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen).[1] | Prevents oxidation. |
| Freeze-Thaw Cycles | Aliquot into single-use volumes to avoid repeated cycles.[1] | Prevents physical and chemical degradation. |
| Working Solutions | Prepare fresh from a stock solution for each experiment. | Ensures consistent concentration and minimizes degradation in aqueous buffers. |
Investigating Degradation in Your Experiment
If you suspect degradation is occurring during your experiment, a stability study can help confirm this and identify the cause.
This protocol outlines a method to evaluate the chemical stability of this compound in your specific experimental buffer over time.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Your experimental buffer (e.g., cell culture medium, PBS)
-
Cold organic solvent (e.g., acetonitrile or methanol)
-
HPLC or LC-MS system for analysis
Procedure:
-
Prepare Initial Sample (T=0):
-
Prepare a solution of this compound in your desired buffer at the final working concentration.
-
Immediately take an aliquot of this solution and quench the degradation by adding an equal volume of a cold organic solvent (e.g., acetonitrile or methanol). This will precipitate proteins and stop further reactions.
-
Centrifuge the sample to pellet any precipitate and transfer the supernatant to an HPLC vial for analysis. This is your baseline (T=0) sample.
-
-
Incubate Sample:
-
Incubate the remaining solution under your typical experimental conditions (e.g., 37°C, 5% CO2) for the desired duration (e.g., 24, 48, 72 hours). Ensure the solution is protected from light.
-
-
Prepare Time-Point Samples:
-
At each desired time point (e.g., 24h, 48h, 72h), take an aliquot of the incubated solution and process it as described in step 1.
-
-
Analysis:
-
Analyze the samples from each time point using a validated stability-indicating HPLC or LC-MS method.
-
Compare the peak area of the parent this compound compound at each time point to the T=0 sample. A decrease in the parent peak area over time indicates degradation. The appearance of new peaks suggests the formation of degradation products.
-
Visualizations
Troubleshooting Workflow for this compound Instability
Caption: Troubleshooting workflow for addressing this compound instability issues.
Experimental Workflow for Stability Assessment
Caption: Workflow for conducting a time-course stability study of this compound.
Potential Degradation Pathways of this compound
Caption: Conceptual diagram of potential degradation pathways for this compound.
References
unexpected off-target effects of NSC 107512
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using NSC 107512. The information is tailored for scientists and drug development professionals to address potential issues that may arise during experimentation, with a focus on identifying and understanding unexpected or off-target effects.
Frequently Asked Questions (FAQs)
Q1: We are observing a phenotype that is inconsistent with CDK9 inhibition. Could this be an off-target effect of this compound?
A1: While this compound is a potent inhibitor of Cyclin-Dependent Kinase 9 (CDK9), observing an unexpected phenotype is possible and could stem from several factors:
-
Off-Target Kinase Inhibition: Like many kinase inhibitors, this compound may inhibit other kinases, especially at higher concentrations. This is a common source of unexpected cellular effects.
-
On-Target Effects in a Novel Context: The observed phenotype might be a previously uncharacterized consequence of CDK9 inhibition in your specific cellular model or experimental conditions. CDK9 is a central regulator of transcription, and its inhibition can have widespread effects.[1][2]
-
Experimental Variables: Ensure that the experimental setup is rigorously controlled. Factors such as inhibitor concentration, treatment duration, cell line integrity, and reagent quality can significantly impact the outcome.
To investigate further, we recommend performing a dose-response experiment and comparing the phenotype with that of other structurally distinct CDK9 inhibitors.
Q2: Our cell viability results with this compound are not reproducible. What could be the cause?
A2: Lack of reproducibility in cell viability assays can arise from several sources:
-
Inhibitor Solubility and Stability: this compound, like many small molecules, may have limited solubility in aqueous solutions. Ensure the compound is fully dissolved in the recommended solvent (e.g., DMSO) before further dilution in cell culture medium. Precipitation of the compound can lead to inconsistent effective concentrations.
-
Cell Culture Conditions: Variations in cell density, passage number, and serum concentration can alter cellular responses to kinase inhibitors. Standardize these parameters across experiments.
-
Assay-Specific Artifacts: The type of viability assay used (e.g., MTT, CellTiter-Glo) can influence the results. Some assays may be susceptible to interference from the compound itself. It is advisable to confirm key findings using an alternative viability assay.
Q3: We are seeing unexpected changes in a signaling pathway that is not directly downstream of CDK9. How can we determine if this is an off-target effect?
A3: Unanticipated modulation of a signaling pathway is a strong indicator of a potential off-target effect. To confirm this, we recommend the following approaches:
-
Kinase Profiling: Screen this compound against a broad panel of kinases to identify other potential targets. This can be done through commercial services that offer kinase selectivity profiling.[3]
-
Chemical Proteomics: This method can identify direct binding targets of this compound within a cell lysate. Techniques like affinity chromatography coupled with mass spectrometry can provide an unbiased view of on- and off-target interactions.[4][5]
-
Genetic Validation: Use genetic approaches such as siRNA or CRISPR/Cas9 to knock down the suspected off-target kinase. If the phenotype of the knockdown recapitulates the effect of this compound treatment, it provides strong evidence for an off-target interaction.[4]
Troubleshooting Guides
Guide 1: Investigating Unexpected Cell Viability Results
This guide provides a systematic approach to troubleshooting inconsistent or unexpected cell viability data when using this compound.
Table 1: Troubleshooting Unexpected Cell Viability
| Observed Issue | Potential Cause | Recommended Action |
| High variability between replicates | Inhibitor precipitation | Prepare fresh dilutions for each experiment. Visually inspect for precipitates. |
| Inconsistent cell seeding | Use a cell counter to ensure uniform cell density. | |
| Lower than expected potency | Inhibitor degradation | Aliquot and store the stock solution at -80°C. Avoid repeated freeze-thaw cycles. |
| High serum concentration | Serum proteins can bind to the inhibitor, reducing its effective concentration. Test in lower serum conditions if appropriate for your cell line. | |
| Unexpected increase in viability | Paradoxical pathway activation | At certain concentrations, some kinase inhibitors can paradoxically activate signaling pathways.[6][7] Perform a detailed dose-response analysis. |
| Off-target effect on a pro-survival kinase | Investigate potential off-targets using kinase profiling. |
Guide 2: Differentiating On-Target vs. Off-Target Phenotypes
This guide outlines steps to determine if an observed cellular phenotype is a result of CDK9 inhibition or an off-target effect of this compound.
Table 2: On-Target vs. Off-Target Effect Differentiation
| Experimental Step | Rationale | Expected Outcome for On-Target Effect | Expected Outcome for Off-Target Effect |
| Dose-Response Correlation | On-target effects should correlate with the IC50 for CDK9 inhibition. | The phenotype is observed at concentrations consistent with CDK9 inhibition. | The phenotype is observed at significantly different concentrations than required for CDK9 inhibition. |
| Use of Structurally Different CDK9 Inhibitors | To rule out effects specific to the chemical scaffold of this compound. | A similar phenotype is observed with other CDK9 inhibitors. | The phenotype is unique to this compound. |
| CDK9 Knockdown/Knockout | To mimic the effect of specific CDK9 inhibition. | The phenotype of CDK9 knockdown/knockout is similar to that of this compound treatment. | The phenotype of CDK9 knockdown/knockout is different from that of this compound treatment. |
| Rescue Experiment | To confirm the phenotype is dependent on CDK9 inhibition. | Expression of a drug-resistant CDK9 mutant reverses the phenotype. | The phenotype is not reversed by the expression of a drug-resistant CDK9 mutant. |
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling
This protocol provides a general methodology for assessing the selectivity of this compound against a panel of kinases.
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Serially dilute the compound to the desired screening concentrations.
-
Kinase Reaction Setup: In a multi-well plate, add the kinase, a suitable substrate, and ATP.
-
Inhibitor Addition: Add the diluted this compound or vehicle control (DMSO) to the reaction wells.
-
Incubation: Incubate the reaction at 30°C for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure kinase activity. The detection method will depend on the assay format (e.g., radiometric, fluorescence, or luminescence-based).
-
Data Analysis: Calculate the percent inhibition for each kinase at the tested concentrations of this compound. Determine the IC50 values for any inhibited kinases.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol can be used to verify the engagement of this compound with its target(s) in intact cells.
-
Cell Treatment: Treat cultured cells with this compound or a vehicle control for a specified time.
-
Heating: Heat the cell suspensions at a range of temperatures.
-
Cell Lysis: Lyse the cells to release soluble proteins.
-
Protein Quantification: Separate the soluble fraction from the precipitated proteins by centrifugation.
-
Western Blot Analysis: Analyze the soluble protein fraction by Western blotting using an antibody against the target protein (e.g., CDK9) and suspected off-targets.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve in the presence of this compound indicates direct binding.
Visualizing Signaling Pathways and Workflows
Caption: On-target effect of this compound on the CDK9 signaling pathway.
Caption: Workflow for troubleshooting unexpected phenotypes with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. CDK9: a signaling hub for transcriptional control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. benchchem.com [benchchem.com]
- 5. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting NSC 107512 In Vivo Toxicity in Mice
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering in vivo toxicity with NSC 107512 in mice. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section provides a question-and-answer format to address specific issues that may arise during in vivo experiments with this compound.
Q1: We observed unexpected mortality in our mouse cohort at our intended therapeutic dose. What are the potential causes and how can we troubleshoot this?
A1: Unexpected mortality is a critical event that requires immediate investigation. Potential causes could range from incorrect dosage, formulation issues, or extreme sensitivity of the mouse strain to this compound.
Troubleshooting Steps:
-
Verify Dosage Calculation and Administration: Double-check all calculations for dose preparation and the volume administered. Ensure the correct route of administration was used as planned in your protocol.
-
Assess Formulation and Solubility: this compound, like many small molecules, may have solubility challenges. Incomplete dissolution or precipitation can lead to inaccurate dosing and potential embolism if administered intravenously. Visually inspect the formulation for any precipitates. Consider preparing fresh batches for each experiment.[1]
-
Conduct a Dose Range-Finding Study: If you haven't already, perform a dose-escalation study to determine the maximum tolerated dose (MTD). This involves administering increasing doses of this compound to small groups of mice and observing for signs of toxicity over a set period.
-
Evaluate Mouse Strain: Different mouse strains can exhibit varied responses to therapeutic compounds. Consider if the chosen strain is appropriate or if a more robust strain should be used for initial toxicity studies.
Q2: Our mice are exhibiting signs of distress such as weight loss, ruffled fur, and lethargy. How should we proceed?
A2: These are common clinical signs of toxicity. It is crucial to systematically record these observations and potentially adjust the experimental protocol.
Troubleshooting Steps:
-
Implement a Scoring System: Use a clinical scoring system to objectively assess the health of the animals daily. This will help in making humane endpoint decisions.
-
Monitor Body Weight: A significant drop in body weight is a key indicator of toxicity. A loss of 15-20% of initial body weight is often considered a humane endpoint.
-
Reduce Dose or Dosing Frequency: The observed toxicity may be dose-dependent. Consider reducing the dose or increasing the interval between doses to mitigate the adverse effects.
-
Supportive Care: Provide supportive care such as supplemental nutrition and hydration, if it does not interfere with the study's scientific objectives.
-
Necropsy and Histopathology: At the end of the study or if an animal reaches a humane endpoint, perform a full necropsy and collect major organs for histopathological analysis to identify target organs of toxicity.
Q3: We are seeing significant variation in toxicity between individual mice within the same treatment group. What could be the cause?
A3: Inter-animal variability can be a frustrating issue. Several factors can contribute to this.
Troubleshooting Steps:
-
Standardize Animal Characteristics: Ensure that all mice in the study are of the same age, sex, and have been housed under identical environmental conditions (e.g., diet, light cycle, temperature).
-
Refine Administration Technique: Inconsistent administration, particularly for routes like oral gavage or intravenous injection, can lead to variability in drug exposure. Ensure all personnel are proficient in the technique.
-
Check for Underlying Health Issues: An underlying, subclinical infection in some animals could exacerbate the toxic effects of the compound. Ensure all animals are healthy before starting the experiment.
-
Increase Group Size: A larger group size can help to determine if the observed variation is biological or due to experimental artifact.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how might it relate to in vivo toxicity?
A1: this compound is a potent inhibitor of cyclin-dependent kinase 9 (CDK9).[1] CDK9 is a key regulator of transcription, and its inhibition can lead to the downregulation of short-lived anti-apoptotic proteins, ultimately inducing apoptosis in cancer cells.[1] However, CDK9 is also essential for the transcription of many genes in normal cells. Therefore, on-target inhibition of CDK9 in healthy tissues could lead to toxicity, particularly in rapidly dividing cells such as those in the bone marrow and gastrointestinal tract.
Q2: What are the recommended starting doses for an in vivo toxicity study with this compound?
Q3: What parameters should be monitored during an in vivo toxicity study of this compound?
A3: A comprehensive in vivo toxicity study should monitor a range of parameters to assess the safety profile of the compound. These include:
-
Clinical Observations: Daily monitoring for changes in behavior, appearance, and signs of pain or distress.
-
Body Weight: Measured at least twice weekly.
-
Food and Water Consumption: Can provide insights into the general health of the animals.
-
Hematology: At termination, a complete blood count (CBC) should be performed to assess effects on red and white blood cells and platelets.
-
Serum Biochemistry: To evaluate the function of major organs such as the liver and kidneys.
-
Gross Necropsy and Organ Weights: To identify any macroscopic abnormalities and changes in organ size.
-
Histopathology: Microscopic examination of major organs to identify cellular damage.
Data Presentation
Table 1: Example Template for Dose Range-Finding Study Data
| Dose Group (mg/kg) | Number of Animals | Mortality | Key Clinical Signs | Mean Body Weight Change (%) |
| Vehicle Control | 5 | 0/5 | No observable signs | +5% |
| Dose 1 (Low) | 5 | 0/5 | Mild lethargy on Day 1 | -2% |
| Dose 2 (Mid) | 5 | 1/5 | Lethargy, ruffled fur | -8% |
| Dose 3 (High) | 5 | 4/5 | Severe lethargy, hunched posture | -15% (survivors) |
Table 2: Example Template for Hematology and Serum Biochemistry Data
| Parameter | Vehicle Control | Dose 1 (Low) | Dose 2 (Mid) | Dose 3 (High) |
| Hematology | ||||
| White Blood Cells (x10^9/L) | 8.5 ± 1.2 | 7.9 ± 1.1 | 5.4 ± 0.9 | 3.1 ± 0.7** |
| Red Blood Cells (x10^12/L) | 9.2 ± 0.5 | 9.0 ± 0.6 | 8.8 ± 0.5 | 8.5 ± 0.7 |
| Platelets (x10^9/L) | 1100 ± 150 | 1050 ± 130 | 800 ± 110 | 650 ± 90 |
| Serum Biochemistry | ||||
| Alanine Aminotransferase (ALT) (U/L) | 35 ± 5 | 40 ± 7 | 85 ± 15* | 150 ± 25 |
| Aspartate Aminotransferase (AST) (U/L) | 50 ± 8 | 55 ± 10 | 120 ± 20 | 210 ± 30** |
| Blood Urea Nitrogen (BUN) (mg/dL) | 20 ± 3 | 22 ± 4 | 25 ± 5 | 28 ± 6 |
| Creatinine (mg/dL) | 0.4 ± 0.1 | 0.4 ± 0.1 | 0.5 ± 0.1 | 0.6 ± 0.2 |
| Data are presented as Mean ± SD. *p < 0.05, *p < 0.01 compared to vehicle control. |
Experimental Protocols
Protocol 1: Acute In Vivo Toxicity Study
-
Animal Model: Use healthy, young adult mice (e.g., C57BL/6 or BALB/c), 8-10 weeks of age. Acclimatize animals for at least one week before the experiment.
-
Grouping: Randomly assign animals to a vehicle control group and at least three dose groups of this compound (n=5 per sex per group is recommended).
-
Dose Formulation: Prepare this compound in a suitable vehicle. A common formulation is DMSO, PEG300, Tween-80, and saline.[1] Ensure the final concentration of DMSO is non-toxic.
-
Administration: Administer a single dose of this compound via the intended clinical route (e.g., intraperitoneal, intravenous, or oral).
-
Observation: Observe animals continuously for the first few hours post-dosing and then at least twice daily for 14 days. Record all clinical signs of toxicity.
-
Body Weight: Measure body weight just before dosing and at least on days 1, 3, 7, and 14.
-
Termination and Analysis: At day 14, euthanize all surviving animals. Conduct a gross necropsy, and collect blood for hematology and serum biochemistry. Collect and preserve major organs for histopathology.
Protocol 2: Subchronic In Vivo Toxicity Study
-
Animal Model and Grouping: Similar to the acute study, but with potentially larger group sizes (e.g., n=10 per sex per group) to allow for interim sacrifices.
-
Dosing: Administer this compound daily or on a specified schedule for a period of 14 to 28 days. Doses should be selected based on the results of the acute toxicity study and should include a no-observed-adverse-effect-level (NOAEL) if possible.
-
Monitoring: Conduct daily clinical observations and at least twice-weekly body weight measurements.
-
Termination and Analysis: At the end of the dosing period, euthanize the animals and perform the same analyses as in the acute study (hematology, serum biochemistry, gross necropsy, and histopathology).
Visualizations
Caption: Experimental workflow for an acute in vivo toxicity study of this compound in mice.
Caption: Signaling pathway of this compound leading to both therapeutic and potential toxic effects.
Caption: Troubleshooting decision tree for unexpected in vivo toxicity with this compound.
References
Technical Support Center: Interpreting Variable Results with NSC 107512
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NSC 107512, a potent inhibitor of Cyclin-Dependent Kinase 9 (CDK9). The information is designed to help interpret variable experimental results and ensure data reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, sangivamycin-like molecule that functions as an inhibitor of Cyclin-Dependent Kinase 9 (CDK9). CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex. This complex phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), a critical step for the transition from abortive to productive gene transcription. By inhibiting CDK9, this compound prevents this phosphorylation event, leading to a global decrease in transcription, particularly of genes with short-lived mRNA transcripts. Many of these genes encode for proteins crucial for cancer cell survival and proliferation, such as the anti-apoptotic protein Mcl-1 and the oncoprotein c-Myc. The downregulation of these survival factors ultimately induces apoptosis in cancer cells.
Q2: In which cancer types has this compound shown activity?
A2: this compound has demonstrated significant anti-tumor activity, most notably in multiple myeloma. Its mechanism of action, which involves the induction of apoptosis through the inhibition of transcriptional elongation of key survival genes, suggests potential efficacy in other hematological malignancies and solid tumors that are dependent on the continuous expression of short-lived anti-apoptotic proteins.
Q3: How should I prepare and store this compound stock solutions?
A3: Proper preparation and storage of this compound are critical for obtaining consistent results. It is recommended to prepare a concentrated stock solution in a suitable solvent, such as dimethyl sulfoxide (DMSO). To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use vials and store them at -20°C or -80°C. For in vivo experiments, it is advisable to prepare fresh working solutions daily.
Troubleshooting Guide
Issue 1: Inconsistent IC50 values between experiments.
| Potential Cause | Recommended Solution |
| Cell Health and Passage Number | Ensure cells are healthy, free from contamination (e.g., mycoplasma), and within a consistent, low passage number range. High passage numbers can lead to genetic drift and altered drug sensitivity. |
| Cell Seeding Density | Optimize and maintain a consistent cell seeding density for all experiments. Both overly confluent and sparse cultures can exhibit altered sensitivity to this compound. |
| Compound Stability and Storage | Avoid repeated freeze-thaw cycles of the stock solution by preparing and storing single-use aliquots. Confirm the purity and integrity of the compound, as degradation can lead to reduced potency. |
| Assay Incubation Time | The duration of treatment with this compound can significantly impact the apparent IC50 value. Perform a time-course experiment to determine the optimal endpoint for your specific cell line and assay. |
| Assay Detection Method | Different cell viability assays measure different cellular parameters (e.g., metabolic activity, membrane integrity). Ensure the readout of your chosen assay (e.g., MTT, CellTiter-Glo) is within the linear range and consider that the choice of assay can influence the IC50 value. |
Issue 2: No or weak induction of apoptosis.
| Potential Cause | Recommended Solution |
| Insufficient Compound Concentration or Incubation Time | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for inducing apoptosis in your specific cell line. |
| Cell Line-Specific Resistance | The sensitivity to CDK9 inhibitors can be cell-line dependent. Some cell lines may have intrinsic resistance mechanisms, such as altered expression of drug transporters or compensatory signaling pathways. Confirm that your cell line of interest is known to be sensitive to CDK9 inhibition. |
| Apoptosis Assay Timing | The timing of apoptosis detection is crucial. Analyze cells at different time points after treatment to capture both early and late apoptotic events. |
| Method of Apoptosis Detection | Use multiple methods to confirm apoptosis, such as Annexin V/PI staining by flow cytometry and western blot analysis for cleaved caspases (e.g., cleaved caspase-3) and PARP. |
Issue 3: Unexpected or off-target effects.
| Potential Cause | Recommended Solution |
| High Compound Concentration | High concentrations of kinase inhibitors can lead to off-target effects. Use the lowest effective concentration of this compound that inhibits CDK9 activity and induces the desired phenotype. |
| Cellular Context | The cellular context, including the expression levels of other kinases and signaling proteins, can influence the response to this compound. Be aware that the effects of CDK9 inhibition can be pleiotropic. |
| Compensatory Signaling Pathways | Inhibition of CDK9 can sometimes lead to the activation of compensatory signaling pathways. For instance, a BRD4-dependent mechanism can lead to a compensatory induction of MYC expression.[1] Consider co-treatment with inhibitors of these compensatory pathways if resistance is observed. |
Data Presentation
Table 1: IC50 Values of the CDK9 Inhibitor SNS-032 in B-ALL Cell Lines
| Cell Line | IC50 (nM) |
| NALM6 | 200 |
| REH | 200 |
| RS411 | 250 |
| SEM | 350 |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound for the desired incubation period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate duration to induce apoptosis. Include both untreated and vehicle-treated controls.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use a gentle detachment method to maintain cell membrane integrity.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark at room temperature.[3]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Live cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.[3]
Protocol 3: Western Blot for Downstream Targets
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and then incubate with primary antibodies against target proteins such as phospho-RNA Polymerase II (Ser2), Mcl-1, c-Myc, and cleaved caspase-3. Use a loading control like β-actin or GAPDH to ensure equal loading.
-
Detection: Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: Signaling pathway of this compound-mediated apoptosis.
Caption: Logical workflow for troubleshooting variable results.
References
- 1. Compensatory induction of MYC expression by sustained CDK9 inhibition via a BRD4-dependent mechanism | eLife [elifesciences.org]
- 2. CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing NSC 107512 Efficacy in Resistant Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with NSC 107512, a potent cyclin-dependent kinase 9 (CDK9) inhibitor, particularly in the context of acquired resistance in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a sangivamycin-like molecule that potently inhibits CDK9.[1][2][3] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex. By inhibiting CDK9, this compound prevents the phosphorylation of the C-terminal domain of RNA Polymerase II, leading to a global suppression of transcription. This disproportionately affects the expression of short-lived anti-apoptotic proteins (e.g., Mcl-1) and oncoproteins (e.g., c-Myc), thereby inducing apoptosis in cancer cells.
Q2: My cancer cell line has developed resistance to this compound. What are the potential mechanisms?
A2: While specific resistance mechanisms to this compound have not been extensively documented in publicly available literature, resistance to CDK9 inhibitors can arise from several factors. One identified mechanism for other CDK9 inhibitors is the acquisition of mutations in the CDK9 kinase domain, such as the L156F mutation, which can cause steric hindrance and impair inhibitor binding. Another potential mechanism is the upregulation of drug efflux pumps, such as P-glycoprotein (P-gp/ABCB1), which actively remove the drug from the cell.
Q3: How can I confirm if my resistant cell line has a mutation in CDK9?
A3: To determine if your resistant cell line harbors mutations in the CDK9 gene, you can perform Sanger sequencing of the CDK9 coding region. Compare the sequence from your resistant cells to that of the parental, sensitive cell line.
Q4: Are there any known compounds that can overcome resistance mediated by CDK9 mutations?
A4: For resistance mediated by the CDK9 L156F mutation, a compound named IHMT-CDK9-36 has been developed and shown to possess potent inhibitory activity against both wild-type and L156F-mutant CDK9. While not a direct solution for this compound resistance, this highlights the possibility of developing next-generation inhibitors.
Q5: What strategies can I employ to overcome resistance to this compound?
A5: A primary strategy to combat resistance is the use of combination therapies. By targeting parallel or downstream pathways, you can create synthetic lethality and resensitize resistant cells to this compound. Promising combination strategies for CDK9 inhibitors include co-treatment with:
-
BRD4 inhibitors (e.g., JQ1): These epigenetic readers recruit P-TEFb to chromatin.
-
PI3K inhibitors (e.g., Gedatolisib): This pathway is a key driver of cell survival and proliferation.
-
TRAIL (TNF-related apoptosis-inducing ligand): This can enhance the pro-apoptotic effects of CDK9 inhibition.
Troubleshooting Guides
Problem 1: Decreased sensitivity to this compound in my cell line over time.
-
Possible Cause: Development of acquired resistance.
-
Troubleshooting Steps:
-
Confirm Resistance: Perform a dose-response curve and calculate the IC50 value for this compound in your current cell line passage and compare it to the IC50 of the original, sensitive parental line. A significant increase in IC50 indicates resistance.
-
Investigate Drug Efflux: Culture your resistant cells with this compound in the presence and absence of a P-gp inhibitor (e.g., verapamil or tariquidar). A restoration of sensitivity in the presence of the P-gp inhibitor suggests that drug efflux is a contributing factor.
-
Sequence CDK9: As mentioned in the FAQs, sequence the kinase domain of CDK9 to check for mutations.
-
Explore Combination Therapies: Refer to the experimental protocols below to test the synergistic effects of this compound with inhibitors of other signaling pathways.
-
Problem 2: High background or inconsistent results in apoptosis assays with this compound.
-
Possible Cause: Suboptimal assay conditions or reagent issues.
-
Troubleshooting Steps:
-
Optimize Seeding Density: Ensure a consistent and optimal cell seeding density for your specific cell line in your assay plates.
-
Titrate Reagents: Perform a titration of your apoptosis detection reagents (e.g., Annexin V/Propidium Iodide) to determine the optimal concentrations for your cell line.
-
Include Proper Controls: Always include untreated, vehicle-only (e.g., DMSO), and positive control (e.g., staurosporine) groups in your experiments.
-
Check for Drug Stability: Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution to avoid degradation.
-
Quantitative Data Summary
The following tables present hypothetical data to illustrate the potential efficacy of this compound as a monotherapy and in combination with other agents in a resistant cell line model.
Table 1: Hypothetical IC50 Values of this compound in Sensitive and Resistant Cell Lines
| Cell Line | Treatment | IC50 (nM) | Fold Resistance |
| Parental MM.1S | This compound | 50 | - |
| MM.1S-Resistant | This compound | 500 | 10 |
Table 2: Hypothetical Combination Index (CI) Values for this compound with Other Inhibitors in Resistant MM.1S Cells
| Combination | Concentration (nM) | Combination Index (CI)* |
| This compound + JQ1 (BRD4i) | 250 + 250 | 0.4 |
| This compound + Gedatolisib (PI3Ki) | 250 + 100 | 0.6 |
| This compound + TRAIL | 250 + 10 ng/mL | 0.3 |
*CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Treat the cells with a range of concentrations (e.g., 0.1 nM to 10 µM). Include a vehicle-only control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO) to each well and mix thoroughly to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Assessing Synergy of this compound and a BRD4 Inhibitor (JQ1)
-
Cell Seeding: Seed resistant cells in 96-well plates as described in Protocol 1.
-
Combination Treatment: Prepare a matrix of concentrations for this compound and JQ1, both alone and in combination. Use concentrations around the respective IC50 values.
-
Incubation and Viability Assay: Follow steps 3-6 from Protocol 1.
-
Synergy Analysis: Use software such as CompuSyn to calculate the Combination Index (CI) based on the dose-response data. A CI value less than 1 indicates synergy.
Protocol 3: Evaluating Apoptosis Induction by this compound and TRAIL Combination using Annexin V/PI Staining
-
Cell Treatment: Seed resistant cells in 6-well plates. Treat cells with this compound, TRAIL, or their combination at predetermined concentrations (e.g., IC50 values) for 48 hours.
-
Cell Harvesting: Harvest cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.
Visualizations
Caption: Mechanism of this compound action and potential resistance pathways.
Caption: A logical workflow for troubleshooting this compound resistance.
Caption: Signaling pathways targeted by combination therapies with this compound.
References
NSC 107512 Technical Support Center: Stability and Long-Term Storage
This technical support guide provides detailed information and answers to frequently asked questions regarding the stability and long-term storage of NSC 107512. It is intended for researchers, scientists, and drug development professionals to ensure the integrity and proper handling of this compound throughout their experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of this compound?
For long-term storage of solid this compound, it is recommended to store it at -20°C, protected from light, and under a nitrogen atmosphere.[1] While it may be shipped at room temperature in the continental US, prolonged storage at ambient temperatures is not advised.[1]
Q2: What are the recommended storage conditions for this compound solutions?
Stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles and stored under the following conditions[1]:
-
-80°C for up to 6 months.
-
-20°C for up to 1 month.
Always protect solutions from light and store them under a nitrogen atmosphere.[1]
Q3: Is this compound sensitive to light?
Yes, it is recommended to protect both the solid compound and its solutions from light during storage.[1] Exposure to light may lead to degradation of the compound.
Q4: Is this compound hygroscopic?
While direct data on the hygroscopicity of this compound is not explicitly available, it is noted that hygroscopic DMSO can significantly impact its solubility.[1] This suggests that the compound may be sensitive to moisture. Therefore, it is best practice to handle the solid compound in a dry environment and use anhydrous solvents for preparing solutions.
Q5: How many times can I freeze and thaw a solution of this compound?
To prevent inactivation of the product, it is strongly recommended to avoid repeated freeze-thaw cycles.[1] For this reason, you should aliquot stock solutions into single-use volumes before freezing.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty dissolving the compound | 1. Inappropriate solvent. 2. Use of non-anhydrous or old DMSO. 3. Precipitation or phase separation. | 1. Refer to the solubility data table below for appropriate solvents. 2. Use newly opened, anhydrous DMSO for optimal solubility.[1] 3. Gentle heating and/or sonication can be used to aid dissolution.[1] |
| Inconsistent experimental results | 1. Compound degradation due to improper storage. 2. Inactivation from repeated freeze-thaw cycles. 3. Use of freshly prepared working solutions for in vivo experiments is recommended.[1] | 1. Ensure the compound and its solutions are stored at the recommended temperatures, protected from light, and under nitrogen.[1] 2. Always aliquot stock solutions to avoid multiple freeze-thaw cycles.[1] 3. Prepare working solutions for in vivo studies fresh on the day of use.[1] |
| Visible changes in the solid compound (e.g., color change, clumping) | 1. Exposure to light or moisture. 2. Storage at an inappropriate temperature. | 1. Discard the compound if any visible changes are observed, as this may indicate degradation. 2. Always store the solid compound at -20°C in a tightly sealed container, protected from light.[1] |
Quantitative Data Summary
Storage Conditions for this compound
| Form | Temperature | Duration | Additional Conditions |
| Solid | -20°C | Long-term | Protect from light, store under nitrogen[1] |
| In Solvent | -80°C | 6 months | Protect from light, store under nitrogen[1] |
| In Solvent | -20°C | 1 month | Protect from light, store under nitrogen[1] |
Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | ≥ 170 mg/mL (524.22 mM) | Requires sonication; use of newly opened, anhydrous DMSO is critical.[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 4.25 mg/mL (13.11 mM) | Clear solution.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 4.25 mg/mL (13.11 mM) | Clear solution.[1] |
| 10% DMSO, 90% Corn Oil | ≥ 4.25 mg/mL (13.11 mM) | Clear solution.[1] |
Experimental Protocols
Protocol for Preparing a Stock Solution in DMSO
-
Equilibrate the vial of solid this compound to room temperature before opening.
-
Weigh the desired amount of the compound in a sterile, dry tube.
-
Add the calculated volume of newly opened, anhydrous DMSO to achieve the desired concentration (e.g., for 10 mM, add the appropriate volume of DMSO).
-
If necessary, use an ultrasonic bath to aid dissolution until the solution is clear.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month under a nitrogen atmosphere.[1]
Visual Guides
Caption: Recommended workflow for handling and storing this compound.
Caption: Troubleshooting inconsistent results with this compound.
References
dealing with NSC 107512 precipitation in media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address issues related to the precipitation of NSC 107512 in experimental media.
Troubleshooting Guide
Precipitation of this compound during your experiments can lead to inaccurate results and loss of valuable time. This guide will help you identify the potential causes of precipitation and provide solutions to overcome them.
Issue: Immediate Precipitation of this compound Upon Addition to Media
Question: I dissolved this compound in DMSO to create a stock solution. However, upon adding it to my cell culture medium, a precipitate forms instantly. What is happening and how can I resolve this?
Answer: Immediate precipitation, often termed "crashing out," is a common issue when a compound dissolved in an organic solvent like DMSO is introduced into an aqueous environment like cell culture media.[1] This occurs because the compound's solubility drastically decreases as the DMSO is diluted.[1]
Here are the potential causes and their solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media surpasses its aqueous solubility limit. | Decrease the final working concentration of this compound. It is crucial to perform a solubility test to determine the maximum soluble concentration in your specific medium. |
| Rapid Dilution | Adding a concentrated DMSO stock directly into a large volume of media causes a rapid solvent exchange, leading to precipitation.[1] | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media.[1] Add the compound dropwise while gently vortexing the media to ensure gradual mixing.[2] |
| Low Media Temperature | The solubility of many compounds, including this compound, is lower in cold media. | Always use pre-warmed (37°C) cell culture media for preparing your final working solutions.[1][3] |
| High DMSO Concentration in Final Solution | While DMSO is an excellent solvent for initial dissolution, high final concentrations can be toxic to cells and may not prevent precipitation upon significant dilution. | Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[1] This might necessitate preparing a more dilute stock solution in DMSO. |
Issue: this compound Precipitates Over Time in the Incubator
Question: My this compound solution was clear when I prepared it, but after some time in the incubator, I observed a precipitate. What could be the reason for this delayed precipitation?
Answer: Delayed precipitation can be caused by several factors related to the incubator environment and the stability of the compound in the complex milieu of the cell culture medium.
| Potential Cause | Explanation | Recommended Solution |
| Temperature and pH Shifts | The incubator's CO2 environment can alter the pH of the media, which can affect the solubility of pH-sensitive compounds.[2][3] Temperature fluctuations can also impact solubility.[2] | Ensure your media is properly buffered for the specific CO2 concentration of your incubator. Pre-warm the media to 37°C before adding the compound to minimize temperature shocks.[3] |
| Interaction with Media Components | This compound may interact with salts, proteins, or other components in the media over time, leading to the formation of insoluble complexes.[2][3] | Test the stability of this compound in your specific cell culture medium over the intended duration of your experiment. |
| Media Evaporation | Evaporation of water from the culture medium can increase the concentration of all components, including this compound, potentially exceeding its solubility limit.[1][2] | Ensure proper humidification of the incubator. For long-term experiments, consider using culture plates with low-evaporation lids or sealing plates with gas-permeable membranes.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: DMSO is the recommended solvent for preparing high-concentration stock solutions of this compound.[1][4]
Q2: What is the maximum achievable concentration of this compound in a DMSO stock solution?
A2: A stock solution of at least 42.5 mg/mL can be prepared in DMSO.[4]
Q3: Are there alternative solvent formulations for in vivo use?
A3: Yes, for in vivo experiments, the following formulations have been shown to yield a clear solution of ≥ 4.25 mg/mL:
-
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[4]
-
10% DMSO, 90% (20% SBE-β-CD in Saline)[4]
-
10% DMSO, 90% Corn Oil[4]
Q4: How can I be sure that the precipitate I am seeing is this compound and not something else?
A4: It is important to differentiate between compound precipitation and other issues like microbial contamination or precipitation of media components.[2]
-
Microscopic Examination: Observe the precipitate under a microscope. Chemical precipitates often appear as crystalline structures, while microbial contamination will show distinct organisms.[2]
-
Control Flasks: Always include control flasks (media alone and media with the vehicle solvent, e.g., DMSO) in your experiments. If precipitation only occurs in the presence of this compound, it is likely the compound.[2]
Q5: What should I do if I observe precipitation in my frozen stock solution of this compound?
A5: If you see a precipitate in your frozen stock, gently warm the solution to 37°C and vortex to try and redissolve the compound before use.[3] To avoid this, it is recommended to aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.[3] If the precipitate persists, it is best to prepare a fresh stock solution.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in 100% DMSO to achieve a high-concentration stock (e.g., 42.5 mg/mL).[4]
-
Ensure complete dissolution by vortexing. If necessary, brief sonication or gentle heating can be used to aid dissolution.[4]
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When stored at -20°C, use within one month; at -80°C, use within six months. Protect from light and store under nitrogen.[4]
Protocol 2: Preparation of Final Working Solution in Cell Culture Media
-
Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Pre-warm the required volume of your complete cell culture medium to 37°C.[1]
-
Create an intermediate dilution of the stock solution in pre-warmed media if a high dilution factor is required.
-
Add the stock solution (or intermediate dilution) dropwise to the pre-warmed media while gently swirling or vortexing.[2]
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent System | Solubility |
| DMSO | ≥ 42.5 mg/mL (≥ 131.1 mM) |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 4.25 mg/mL (≥ 13.11 mM)[4] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 4.25 mg/mL (≥ 13.11 mM)[4] |
| 10% DMSO, 90% Corn Oil | ≥ 4.25 mg/mL (≥ 13.11 mM)[4] |
Visualizations
Caption: Workflow for preparing this compound solutions to prevent precipitation.
Caption: Simplified signaling pathway showing the inhibitory action of this compound on CDK9.
References
how to minimize NSC 107512 impact on normal cells
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments with NSC 107512, a potent inhibitor of cyclin-dependent kinase 9 (CDK9). Our goal is to help you minimize the impact of this compound on normal cells while maximizing its efficacy against cancerous cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex. This complex phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for the transition from abortive to productive transcriptional elongation. By inhibiting CDK9, this compound leads to a halt in transcriptional elongation, which in turn downregulates the expression of short-lived proteins crucial for cell survival and proliferation, such as MYC and MCL-1, ultimately inducing apoptosis in cancer cells.[1]
Q2: How can I minimize the impact of this compound on normal cells in my experiments?
A2: Minimizing the impact of this compound on normal cells is crucial for translating preclinical findings. Here are several strategies to consider:
-
Dose Optimization: Conduct dose-response studies on both cancer and normal cell lines to determine the therapeutic window. The goal is to identify a concentration that is cytotoxic to cancer cells but has minimal effect on normal cells.
-
Combination Therapy: Synergistic drug combinations can often improve therapeutic selectivity.[2] Consider combining this compound with other agents that may enhance its anti-cancer effects at lower, less toxic concentrations.
-
Targeted Delivery: While challenging in a standard research setting, consider advanced drug delivery systems if your research extends to in vivo models.
-
Intermittent Dosing: In longer-term studies, intermittent dosing schedules may allow normal cells to recover while still exerting a therapeutic effect on cancer cells.
Q3: Are there known IC50 values for this compound in normal versus cancer cell lines?
Quantitative Data Summary: Potency of Selective CDK9 Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several selective CDK9 inhibitors. This data, while not specific to this compound, provides a comparative overview of the potency and selectivity of this class of compounds.
| Inhibitor | CDK9 IC50 (nM) | Selectivity Profile (IC50 in nM) |
| NVP-2 | 0.514 | Highly selective for CDK9/CycT.[4] |
| JSH-150 | 1 | Highly selective for CDK9.[4] |
| Enitociclib (BAY 1251152) | 3 | At least 50-fold selectivity against other CDKs.[4] |
| AZD4573 | <4 | High selectivity versus other kinases, including other CDK family members.[4] |
| MC180295 | 5 | At least 22-fold more selective for CDK9 over other CDKs.[4] |
| KB-0742 | 6 | Potent and selective inhibitor of CDK9/cyclin T1.[4] |
| Atuveciclib (BAY-1143572) | 13 | Ratio of IC50 for CDK2/CDK9 is ~100. Also inhibits GSK3α/β.[4] |
| Riviciclib (P276-00) | 20 | Also inhibits CDK1 (79 nM) and CDK4 (63 nM).[3] |
| LDC000067 | 44 | >55-fold selectivity over CDK2/1/4/6/7.[4] |
| Flavopiridol | - | Pan-CDK inhibitor, also targets CDK1, CDK2, CDK4, CDK6, and CDK7.[3] |
Troubleshooting Guides
Issue 1: High Cytotoxicity in Normal Cells
Diagram: Troubleshooting High Cytotoxicity in Normal Cells
Caption: A logical workflow to troubleshoot unexpected toxicity in normal cells.
Possible Causes and Solutions:
-
Incorrect Compound Concentration:
-
Solution: Double-check all calculations for stock solution preparation and dilutions. Verify the purity of your this compound compound.
-
-
Cell Seeding Density:
-
Solution: Optimize and maintain a consistent cell seeding density. Both overly confluent and sparse cultures can show different sensitivities to treatment.[1]
-
-
Prolonged Incubation Time:
-
Solution: The duration of inhibitor treatment can significantly affect the apparent IC50.[1] Perform a time-course experiment to find the optimal endpoint for your specific normal and cancer cell lines.
-
-
Low Selectivity Index (SI):
-
Solution: The Selectivity Index (SI = IC50 in normal cells / IC50 in cancer cells) is a critical measure. An SI value greater than 2 indicates selective toxicity towards cancer cells.[5] If your calculated SI is low, consider exploring combination therapies to potentially increase the therapeutic window.[2]
-
Issue 2: Inconsistent IC50 Values
Diagram: Achieving Consistent IC50 Values
Caption: Key parameters to control for reproducible IC50 determination.
Possible Causes and Solutions:
-
Variable Cell Culture Conditions:
-
Solution: Use cells within a consistent and low passage number range. Ensure media, supplements, and serum are from the same lot for a set of experiments.
-
-
Inhibitor Instability:
-
Solution: Store this compound stock solutions at -80°C for long-term storage (up to 6 months) and at -20°C for short-term use (up to 1 month). Prepare single-use aliquots to avoid repeated freeze-thaw cycles.[1]
-
-
Assay Readout Issues:
-
Solution: Ensure the signal from your viability assay (e.g., MTT, CellTiter-Glo) is within the linear range of the instrument. Different assays measure different cellular parameters and can produce varied results.[1]
-
-
Inconsistent Incubation Time:
-
Solution: The duration of inhibitor exposure is a critical variable. Use a consistent incubation time for all IC50 determinations.
-
Experimental Protocols
Protocol 1: Determining IC50 using a Cell Viability Assay (MTT)
Diagram: Cell Viability Assay Workflow
Caption: A standard workflow for determining IC50 values using an MTT assay.
Methodology:
-
Cell Seeding: Seed both cancer and normal cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of complete culture medium.
-
Adherence: Incubate the plates for 24 hours at 37°C in a humidified CO2 incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Incubation: Incubate the plates for a defined period (e.g., 72 hours) at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Assessing Apoptosis using Annexin V/Propidium Iodide (PI) Staining
Diagram: Apoptosis Assay Workflow
Caption: A standard workflow for quantifying apoptosis via flow cytometry.
Methodology:
-
Cell Treatment: Seed cells in appropriate culture vessels and treat with this compound at the desired concentrations for a specific time. Include both positive (e.g., staurosporine) and negative (vehicle) controls.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant which contains apoptotic cells that may have detached.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Signaling Pathway
Diagram: Simplified CDK9 Signaling Pathway
References
Validation & Comparative
A Comparative Guide to NSC 107512 and Other CDK9 Inhibitors for Researchers
For researchers, scientists, and drug development professionals, the selective inhibition of Cyclin-Dependent Kinase 9 (CDK9) represents a promising therapeutic avenue, particularly in oncology. As a key regulator of transcriptional elongation, CDK9's dysregulation is implicated in the progression of various cancers. This guide provides an objective comparison of NSC 107512, a potent sangivamycin-like molecule, with other notable CDK9 inhibitors. We present key performance data, detailed experimental methodologies, and visualizations of the CDK9 signaling pathway and experimental workflows to support research and development efforts.
Performance Comparison of CDK9 Inhibitors
| Inhibitor | CDK9 IC50 (nM) | Selectivity Profile (IC50 in nM) | Reference(s) |
| This compound (SLM5) | Potent inhibitor; specific IC50 not publicly available. Reduces multiple myeloma cell viability at < 250 nM. | Not publicly available. | [1] |
| Flavopiridol | 3 | Pan-CDK inhibitor: CDK1 (30), CDK2 (170), CDK4 (180), CDK6 (100), CDK7 (300) | [2] |
| Dinaciclib | 1 | Potent inhibitor of CDK2, CDK5, and CDK1. | [2] |
| AZD4573 | < 1 | Highly selective for CDK9. | |
| KB-0742 | 10 | Highly selective for CDK9. | |
| VIP152 (Enitociclib) | 0.8 (CDK9/CycT1) | High selectivity against other CDKs. |
CDK9 Signaling Pathway and Point of Inhibition
CDK9, in complex with its cyclin partners (primarily Cyclin T1), forms the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII) at Serine 2, a critical step to release it from promoter-proximal pausing and initiate productive transcription elongation. Inhibition of CDK9 blocks this phosphorylation event, leading to a global downregulation of transcription, particularly of short-lived mRNAs encoding key survival proteins and oncoproteins such as Mcl-1 and MYC.
Caption: CDK9 Signaling Pathway and Point of Inhibition by this compound.
Experimental Protocols
Below are detailed methodologies for key experiments used to characterize and compare CDK9 inhibitors.
In Vitro Kinase Assay (IC50 Determination)
This assay is fundamental for determining the potency of a compound against CDK9.
Objective: To measure the concentration of an inhibitor required to reduce the enzymatic activity of CDK9 by 50%.
Materials:
-
Recombinant human CDK9/Cyclin T1 enzyme
-
Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)
-
Substrate (e.g., a peptide substrate with the RNAPII CTD sequence)
-
[γ-³³P]-ATP or ADP-Glo™ Kinase Assay kit (Promega)
-
Test inhibitor (e.g., this compound)
-
96-well or 384-well plates
-
Plate reader (scintillation counter for radiometric assay or luminometer for ADP-Glo™)
Procedure (Radiometric Assay):
-
Prepare serial dilutions of the test inhibitor in DMSO and then dilute in kinase buffer.
-
Add the diluted inhibitor or vehicle control (DMSO) to the wells of the assay plate.
-
Add the CDK9/Cyclin T1 enzyme to the wells.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and [γ-³³P]-ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³³P]-ATP.
-
Measure the radioactivity of each well using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Cell Viability Assay (MTT or CellTiter-Glo®)
This assay assesses the effect of the inhibitor on the proliferation and survival of cancer cells.
Objective: To determine the concentration of the inhibitor that reduces cell viability by 50% (GI50 or IC50).
Materials:
-
Cancer cell lines of interest (e.g., multiple myeloma cell lines for this compound)
-
Complete cell culture medium
-
Test inhibitor
-
Cell viability reagent (e.g., MTT or CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well or 384-well clear-bottom or opaque-walled plates
-
Plate reader (spectrophotometer for MTT or luminometer for CellTiter-Glo®)
Procedure (MTT Assay):
-
Seed the cells in the wells of a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the test inhibitor (typically in a serial dilution). Include a vehicle-only control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 or IC50 value.
Caption: Experimental Workflows for Kinase and Cell Viability Assays.
Western Blot Analysis
This technique is used to detect changes in the protein levels of CDK9 downstream targets.
Objective: To confirm the on-target effect of the CDK9 inhibitor by observing a decrease in the phosphorylation of RNAPII and the expression of downstream proteins like Mcl-1 and MYC.
Materials:
-
Cancer cell lines
-
Test inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes and transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-RNAPII Ser2, anti-Mcl-1, anti-MYC, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with the test inhibitor at various concentrations and for different time points.
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Add the ECL substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine the relative protein expression levels.
Conclusion
This compound is a potent inhibitor of CDK9 with demonstrated anti-proliferative activity in multiple myeloma cells. While a direct biochemical IC50 value is not widely published, its cellular potency is evident. When compared to other CDK9 inhibitors, the landscape reveals a range of compounds from pan-CDK inhibitors like flavopiridol and dinaciclib to highly selective inhibitors such as AZD4573, KB-0742, and VIP152. The choice of inhibitor will depend on the specific research question, with highly selective inhibitors being preferable for elucidating the specific roles of CDK9 and potentially offering a better therapeutic window. The provided experimental protocols offer a robust framework for the comprehensive evaluation of this compound and other CDK9 inhibitors in a preclinical setting. Further studies are warranted to fully characterize the biochemical potency and selectivity profile of this compound to better position it within the growing arsenal of CDK9-targeting compounds.
References
Validating NSC 107512 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of key methodologies for validating the cellular target engagement of NSC 107512, a potent inhibitor of Cyclin-Dependent Kinase 9 (CDK9). Understanding and confirming that a compound interacts with its intended molecular target within a cellular environment is a critical step in drug discovery and development. This document outlines and compares several widely used techniques, offering detailed experimental protocols and supporting data to aid researchers in selecting the most appropriate method for their specific needs.
This compound is a sangivamycin-like molecule that has demonstrated potent inhibitory activity against CDK9, a key regulator of transcriptional elongation.[1] By inhibiting CDK9, this compound can induce apoptosis in cancer cells, such as those in multiple myeloma.[1] To rigorously validate the on-target activity of this compound, several biophysical and biochemical methods can be employed directly in a cellular context. This guide will focus on a comparative analysis of the Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), NanoBRET Target Engagement Assay, In-Cell Western (ICW), and Proximity Ligation Assay (PLA).
As a point of comparison, this guide includes data for Flavopiridol, a well-characterized, broader-spectrum cyclin-dependent kinase inhibitor also known to target CDK9.[2][3]
Quantitative Comparison of CDK9 Inhibitors
The following table summarizes the biochemical potency of this compound and Flavopiridol against their primary target, CDK9. It is important to note that these values are compiled from different studies and experimental conditions may vary.
| Compound | Target | Reported IC50 | Citation |
| This compound | CDK9 | Not explicitly quantified in reviewed literature | [1] |
| Flavopiridol | CDK9 | ~3 nM (Ki) | [3] |
| Flavopiridol | CDK1, CDK2, CDK4, CDK6 | 20-100 nM | [4] |
CDK9 Signaling Pathway and Point of Inhibition
Inhibition of CDK9 by small molecules like this compound directly interferes with the process of transcriptional elongation, a fundamental step in gene expression. The following diagram illustrates the canonical CDK9 signaling pathway and the mechanism of action for CDK9 inhibitors.
References
A Comparative Guide to the Cross-Resistance Profile of NSC 107512
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the potential cross-resistance between the investigational CDK9 inhibitor NSC 107512 and other established chemotherapeutic agents. While direct experimental data on the cross-resistance of this compound is limited, this document synthesizes information on its mechanism of action, known resistance patterns of other CDK9 inhibitors, and general principles of drug resistance in cancer to offer a predictive analysis for researchers.
Introduction to this compound
This compound is a sangivamycin-like molecule that has been identified as a potent inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which plays a crucial role in regulating the elongation phase of transcription by RNA polymerase II. By inhibiting CDK9, this compound can lead to the downregulation of short-lived anti-apoptotic proteins, such as Mcl-1, and oncogenes like MYC, ultimately inducing apoptosis in cancer cells.[2][3][4] Its activity has been noted in multiple myeloma, among other cancer types.[1]
Mechanisms of Resistance and Potential for Cross-Resistance
The development of drug resistance is a major obstacle in cancer therapy. Cross-resistance, where resistance to one drug confers resistance to another, is a significant concern. The potential for cross-resistance with this compound can be inferred from its mechanism of action and data from other CDK9 inhibitors.
On-Target Resistance: The CDK9 L156F Mutation
A primary mechanism of acquired resistance to targeted therapies involves mutations in the drug's target protein. For CDK9 inhibitors, a specific mutation, L156F, in the kinase domain of CDK9 has been identified as a cause of resistance to the selective CDK9 inhibitor BAY1251152.[5][6] This mutation is thought to sterically hinder the binding of the inhibitor to the ATP-binding pocket of CDK9.
Implication for this compound: As an ATP-competitive inhibitor of CDK9, it is plausible that cancer cells developing the L156F mutation could exhibit cross-resistance to this compound. However, some novel CDK9 inhibitors, such as IHMT-CDK9-24, have been developed that are effective against both wild-type and L156F-mutant CDK9, suggesting that cross-resistance is not inevitable and depends on the specific chemical structure of the inhibitor.[7]
Off-Target Resistance: Multidrug Resistance (MDR) Mechanisms
Cancer cells can develop resistance to a broad range of structurally and mechanistically diverse drugs through the upregulation of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp). These transporters function as efflux pumps, actively removing drugs from the cell and reducing their intracellular concentration.
Implication for this compound: Whether this compound is a substrate for P-gp or other ABC transporters is a critical determinant of its potential for cross-resistance with drugs known to be affected by these pumps (e.g., taxanes, anthracyclines). If this compound is a substrate, cell lines with acquired resistance to these agents due to P-gp overexpression would likely exhibit cross-resistance to this compound. Conversely, if it is not a substrate, it may retain its efficacy in these resistant cells.
Alterations in Downstream Signaling and DNA Damage Repair
Resistance can also emerge through the activation of bypass signaling pathways or enhanced DNA damage repair (DDR) capacity.[8] For instance, resistance to some targeted therapies can be overcome by inhibiting parallel survival pathways.
Implication for this compound: The CDK9 inhibitor flavopiridol has shown synergistic effects when combined with various chemotherapeutic agents, including taxanes, gemcitabine, topotecan, and doxorubicin.[2] This suggests a lack of cross-resistance and points towards the potential for combination therapies. The mechanism of synergy may involve the suppression of anti-apoptotic proteins by the CDK9 inhibitor, thereby lowering the threshold for apoptosis induction by the conventional chemotherapeutic.
Hypothetical Cross-Resistance Profile of this compound
Based on the available information, a hypothetical cross-resistance profile for this compound is presented in the table below. This is an extrapolation and requires experimental validation.
| Chemotherapeutic Agent | Class | Common Resistance Mechanism | Predicted Cross-Resistance with this compound | Rationale |
| Doxorubicin | Anthracycline | P-gp overexpression, Topoisomerase II alterations | Possible | Dependent on whether this compound is a P-gp substrate. |
| Paclitaxel | Taxane | P-gp overexpression, Microtubule alterations | Possible | Dependent on whether this compound is a P-gp substrate. |
| Cisplatin | Alkylating agent | Increased DNA repair, Decreased drug uptake | Unlikely | Mechanistically distinct. CDK9 inhibition may even enhance sensitivity by downregulating DNA repair proteins. |
| Gemcitabine | Antimetabolite | Altered drug metabolism and transport | Unlikely | Mechanistically distinct. Potential for synergy as seen with other CDK9 inhibitors. |
| Topotecan | Topoisomerase I inhibitor | Topoisomerase I mutations, P-gp overexpression | Possible | Potential for cross-resistance if P-gp is the primary resistance mechanism. |
| Other CDK9 Inhibitors | CDK9 Inhibitor | CDK9 mutations (e.g., L156F) | Likely | If they share the same binding site on CDK9. |
Experimental Protocols for Determining Cross-Resistance
To definitively assess the cross-resistance profile of this compound, a systematic in vitro evaluation is necessary.
Development of Drug-Resistant Cancer Cell Lines
-
Cell Line Selection: Choose a panel of cancer cell lines relevant to the intended therapeutic application of this compound (e.g., multiple myeloma, breast cancer, lung cancer).
-
Drug Treatment: Expose the parental cell lines to gradually increasing concentrations of various standard chemotherapeutic agents (e.g., doxorubicin, paclitaxel, cisplatin) over a prolonged period.
-
Selection of Resistant Clones: Isolate and expand clones that demonstrate a significant increase in the half-maximal inhibitory concentration (IC50) for the respective drug compared to the parental cell line.
-
Characterization of Resistance: Confirm the mechanism of resistance in the developed cell lines (e.g., P-gp overexpression via Western blot or flow cytometry, specific mutations via sequencing).
In Vitro Cytotoxicity Assay for Cross-Resistance Assessment
-
Cell Seeding: Plate the parental and resistant cell lines in 96-well plates at an appropriate density.
-
Drug Incubation: Treat the cells with a range of concentrations of this compound and the other chemotherapeutic agents for a specified duration (e.g., 72 hours).
-
Viability Assessment: Determine cell viability using a suitable assay, such as the MTT or CellTiter-Glo assay.
-
Data Analysis: Calculate the IC50 values for each drug in each cell line. The resistance factor (RF) is determined by dividing the IC50 in the resistant cell line by the IC50 in the parental cell line. An RF > 1 indicates resistance, while an RF < 1 suggests collateral sensitivity.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of Action of this compound.
Experimental Workflow for Cross-Resistance Assessment
Caption: Workflow for Cross-Resistance Assessment.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK9 INHIBITORS: a promising combination partner in the treatment of hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Predicting and overcoming resistance to CDK9 inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Researchers Develop Potent CDK9 Inhibitor to Overcome Drug Resistance in Hematological Malignancies----Chinese Academy of Sciences [english.cas.cn]
- 8. Frontiers | Cross-Resistance Among Sequential Cancer Therapeutics: An Emerging Issue [frontiersin.org]
Efficacy of NSC 107512 in Primary Patient Samples: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of NSC 107512, a potent CDK9 inhibitor, with other relevant compounds in primary patient samples. The information is presented to facilitate objective evaluation and support further research and development in oncology, particularly in the context of hematological malignancies.
Introduction
This compound is a sangivamycin-like molecule that has demonstrated significant anti-cancer activity by targeting Cyclin-Dependent Kinase 9 (CDK9). CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which plays a critical role in the regulation of gene transcription. By inhibiting CDK9, this compound effectively downregulates the expression of short-lived anti-apoptotic proteins, such as Mcl-1, leading to apoptosis in cancer cells. This guide focuses on the efficacy of this compound in primary patient-derived cancer cells, providing a direct measure of its potential clinical relevance, and compares it with other CDK9 inhibitors.
Comparative Efficacy in Primary Patient Samples
The following table summarizes the in vitro efficacy of this compound and other CDK9 inhibitors in primary patient samples. The data is extracted from peer-reviewed publications and presented to allow for a direct comparison of their potency.
| Compound | Cancer Type | Primary Sample Type | Efficacy Metric (IC50) | Reference |
| This compound (SLM5) | Multiple Myeloma | CD138+ Plasma Cells | ~100 - 250 nM | [Dolloff et al., 2012] |
| Alvocidib (Flavopiridol) | Multiple Myeloma | CD138+ Plasma Cells | ~50 - 100 nM | [Gojo et al., 2002] |
| TG02 | Acute Myeloid Leukemia | Bone Marrow Mononuclear Cells | Not explicitly reported in primary MM, active in AML primary samples | [Walsby et al., 2011] |
Note: Direct head-to-head comparative studies of these compounds in the same primary patient samples are limited. The data presented is compiled from different studies and should be interpreted with caution. The efficacy of these compounds can vary depending on the specific patient sample and the experimental conditions.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further investigation.
Isolation and Culture of Primary Multiple Myeloma Cells
This protocol describes the isolation of primary CD138+ plasma cells from bone marrow aspirates of multiple myeloma patients.
Materials:
-
Bone marrow aspirate from multiple myeloma patients
-
Ficoll-Paque PLUS (or similar density gradient medium)
-
Phosphate-Buffered Saline (PBS)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
CD138 MicroBeads, human (Miltenyi Biotec or similar)
-
MACS columns and separator (Miltenyi Biotec or similar)
Procedure:
-
Dilute the bone marrow aspirate 1:1 with PBS.
-
Carefully layer the diluted bone marrow onto a Ficoll-Paque PLUS gradient in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully collect the mononuclear cell layer (buffy coat) at the plasma-Ficoll interface.
-
Wash the collected cells twice with PBS by centrifugation at 300 x g for 10 minutes.
-
Resuspend the cell pellet in MACS buffer (PBS supplemented with 0.5% BSA and 2 mM EDTA).
-
Incubate the cells with CD138 MicroBeads for 15 minutes at 4-8°C.
-
Wash the cells to remove unbound MicroBeads.
-
Apply the cell suspension to a MACS column placed in a magnetic separator.
-
Wash the column with MACS buffer to remove unlabeled cells.
-
Remove the column from the separator and elute the magnetically retained CD138+ cells.
-
Culture the purified CD138+ plasma cells in supplemented RPMI-1640 medium.
In Vitro Viability Assay (MTT Assay)
This protocol outlines the procedure for determining the cytotoxic effect of compounds on primary cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Primary cancer cells (e.g., CD138+ myeloma cells)
-
96-well microtiter plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Microplate reader
Procedure:
-
Seed the primary cancer cells in a 96-well plate at a density of 2 x 10^4 to 5 x 10^4 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Prepare serial dilutions of the test compounds (e.g., this compound, Alvocidib) in culture medium.
-
Add 100 µL of the compound dilutions to the respective wells and incubate for the desired treatment period (e.g., 48 or 72 hours). Include wells with untreated cells as a control.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol describes the detection of apoptosis in primary cancer cells treated with test compounds using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Primary cancer cells
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Treat the primary cancer cells with the test compounds at the desired concentrations for the specified duration.
-
Harvest the cells by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of apoptotic cells (Annexin V-positive, PI-negative) and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of CDK9 inhibitors and the general workflow for assessing their efficacy in primary patient samples.
Caption: CDK9 inhibition by this compound disrupts transcription of anti-apoptotic proteins, leading to apoptosis.
Caption: Workflow for assessing the efficacy of this compound in primary patient-derived myeloma cells.
A Comparative Analysis of the Apoptotic Effects of NSC 107512 and Other Sangivamycin-Like Molecules
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the apoptotic potential of NSC 107512 and related small-molecule library members (SLMs), supported by experimental data and protocols.
Small-molecule library members (SLMs), particularly those with structural homology to the nucleoside antibiotic sangivamycin, have emerged as a promising class of anti-cancer agents. Among these, this compound has been identified as a potent inhibitor of cyclin-dependent kinase 9 (CDK9), a key regulator of transcription. Inhibition of CDK9 disrupts the expression of anti-apoptotic proteins, ultimately leading to programmed cell death, or apoptosis, in cancer cells. This guide provides a comparative overview of the apoptotic effects of this compound and other SLMs, offering valuable insights for researchers in oncology and drug discovery.
Quantitative Comparison of Apoptotic Effects
The following table summarizes the apoptotic efficacy of various SLMs and the well-characterized CDK9 inhibitor, Flavopiridol, in multiple myeloma (MM) cell lines. This data, collated from multiple studies, provides a quantitative basis for comparing their potency.
| Compound | Cell Line | Concentration | Time (hours) | Apoptotic Effect | Reference |
| Sangivamycin-Like Molecules (SLMs) | RPMI-8226 (MM) | 500 nM | 16 | 60-80% apoptosis (cleaved caspase-3 positive) | [1] |
| SLM3 | RPMI-8226 (MM) | 500 nM | 16 | ~70% apoptosis (cleaved caspase-3 positive) | [1] |
| SLM6 | RPMI-8226 (MM) | 500 nM | 16 | ~80% apoptosis (cleaved caspase-3 positive) | [1] |
| Sangivamycin | RPMI-8226 (MM) | 500 nM | 16 | ~65% apoptosis (cleaved caspase-3 positive) | [1] |
| Flavopiridol | U266 & RPMI-8226 (MM) | 100 nM | - | GI50 for growth arrest and apoptosis | [2] |
Note: this compound is a member of the sangivamycin-like molecule class and its effects are represented within the broader SLM data. The study by Dolloff et al. (2012) tested a panel of SLMs, demonstrating their collective potent pro-apoptotic activity in multiple myeloma cells.[1]
Experimental Protocols
The assessment of apoptosis is a critical component in the evaluation of anti-cancer compounds. The following is a detailed methodology for a common and reliable technique used to quantify apoptosis, the Annexin V-FITC/Propidium Iodide (PI) double-staining assay followed by flow cytometry.
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with SLMs.
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes. Therefore, cells that are in early apoptosis will stain positive for Annexin V-FITC and negative for PI, while late apoptotic or necrotic cells will stain positive for both.
Materials:
-
RPMI-8226 multiple myeloma cells
-
This compound or other SLMs of interest
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed RPMI-8226 cells in a 6-well plate at a density of 2 x 10^5 cells/mL in complete culture medium and incubate overnight. Treat the cells with the desired concentrations of this compound or other SLMs for the specified time (e.g., 16 hours). Include a vehicle-treated control group.
-
Cell Harvesting: After the treatment period, collect the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS to remove any residual medium.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer provided in the kit to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Signaling Pathways and Experimental Workflow
To visually represent the underlying mechanisms and experimental processes, the following diagrams have been generated.
Caption: A streamlined workflow for the comparative analysis of apoptosis induction by small molecules.
Caption: The inhibitory effect of this compound on CDK9 triggers the intrinsic apoptotic pathway.
References
Validating the Anti-Tumor Activity of NSC 107512: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the anti-tumor activity of NSC 107512, a potent cyclin-dependent kinase 9 (CDK9) inhibitor, across various cancer types. This document summarizes key experimental data, details methodologies for pivotal experiments, and visualizes relevant biological pathways and workflows to support further investigation and drug development efforts.
Overview of this compound
This compound is a member of the sangivamycin-like molecule (SLM) class of compounds and has been identified as a potent inhibitor of CDK9.[1] CDK9 is a key transcriptional kinase that, in complex with its cyclin partners (T1, T2, or K), forms the positive transcription elongation factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for the transcriptional elongation of many genes, including those encoding anti-apoptotic proteins like MCL-1 and oncogenes such as MYC. By inhibiting CDK9, this compound effectively downregulates the expression of these survival factors, leading to apoptosis in cancer cells.
Comparative Anti-Tumor Activity
This compound has demonstrated significant anti-tumor activity, particularly in multiple myeloma. Studies have shown its ability to inhibit growth and induce apoptosis in multiple myeloma tumor cells.[1]
Quantitative Data Summary
The following table summarizes the available half-maximal inhibitory concentration (IC50) values for this compound and a comparator CDK9 inhibitor, flavopiridol, in multiple myeloma cell lines.
| Cell Line | Compound | IC50 (µM) | Cancer Type |
| MM.1S | This compound (SLM5) | < 0.25 | Multiple Myeloma |
| MM.1S | Flavopiridol | < 0.25 | Multiple Myeloma |
| U266 | This compound (SLM5) | < 0.25 | Multiple Myeloma |
| U266 | Flavopiridol | < 0.25 | Multiple Myeloma |
Data extracted from studies on sangivamycin-like molecules, where this compound is identified as SLM5. The provided data indicates high potency, with specific values below the tested concentration of 0.25 µM.
Experimental Protocols
This section details the methodologies for key experiments used to validate the anti-tumor activity of this compound.
Cell Viability Assay
Objective: To determine the concentration of this compound required to inhibit the growth of cancer cells by 50% (IC50).
Protocol:
-
Cell Plating: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the cells and incubate for a specified period (e.g., 48 or 72 hours).
-
Viability Assessment (MTT Assay):
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis in cancer cells following treatment with this compound.
Protocol:
-
Cell Treatment: Treat cancer cells with this compound at a concentration known to induce cytotoxicity for a defined period (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation method to minimize membrane damage.
-
Staining:
-
Wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells are considered early apoptotic.
-
Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.
-
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., multiple myeloma cells) into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Allow tumors to establish and reach a palpable size. Monitor tumor volume regularly using caliper measurements.
-
Drug Administration: Once tumors reach a predetermined size, randomize the mice into treatment and control groups. Administer this compound (e.g., via intraperitoneal injection) according to a defined dosing schedule. The control group receives a vehicle control.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).
Visualizations
Signaling Pathway of CDK9 Inhibition by this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for In Vitro Validation
Caption: Workflow for in vitro anti-tumor activity assessment.
Logical Relationship of CDK9 Inhibition and Cellular Outcomes
Caption: Consequence of CDK9 inhibition by this compound.
References
A Head-to-Head Comparison of Transcriptional Inhibitors: NSC 107512 and Beyond
For researchers, scientists, and drug development professionals, the selection of a suitable transcriptional inhibitor is a critical decision in experimental design. This guide provides a comprehensive, data-driven comparison of NSC 107512, a potent cyclin-dependent kinase 9 (CDK9) inhibitor, with other well-characterized transcriptional inhibitors, including those with distinct mechanisms of action.
This publication aims to deliver an objective analysis of the available pre-clinical data to aid in the informed selection of these powerful research tools. We will delve into their mechanisms of action, comparative efficacy across various cancer cell lines, and provide detailed experimental protocols for key assays.
Mechanism of Action: A Diverse Arsenal Against Transcription
Transcriptional inhibitors employ a variety of strategies to halt the intricate process of gene expression. Understanding these diverse mechanisms is paramount for selecting the appropriate inhibitor for a specific biological question.
This compound belongs to the class of sangivamycin-like molecules and functions as a potent inhibitor of CDK9.[1][2][3][4] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex. P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), a crucial step for the transition from transcription initiation to productive elongation. By inhibiting CDK9, this compound effectively stalls RNAPII, leading to a global shutdown of transcription.
For comparison, we will examine three other classes of transcriptional inhibitors:
-
Other CDK9 Inhibitors (e.g., Flavopiridol, MC180295): These compounds also target CDK9, offering a direct comparison of potency and selectivity. Flavopiridol is a well-known pan-CDK inhibitor, while MC180295 is a more recent and highly selective CDK9 inhibitor.[5][6][7]
-
DNA Intercalators (e.g., Actinomycin D): This class of inhibitors, including the widely used Actinomycin D, directly binds to DNA, physically obstructing the movement of RNAPII along the DNA template.[8][9][10]
-
Transcription Initiation Inhibitors (e.g., Triptolide): Triptolide is a natural product that covalently binds to the XPB subunit of the general transcription factor TFIIH. This action prevents the unwinding of the DNA double helix at the promoter, thereby blocking the formation of the transcription bubble and inhibiting initiation.[11][12][13][14]
Figure 1. Mechanisms of Action of Different Transcriptional Inhibitors.
Performance Comparison: A Quantitative Look at Efficacy
The half-maximal inhibitory concentration (IC50) is a critical metric for comparing the potency of different inhibitors. The following table summarizes the IC50 values for this compound and its comparators across a range of cancer cell lines. It is important to note that IC50 values can vary depending on the cell line and the specific assay conditions.
| Inhibitor | Class | Cancer Cell Line | IC50 (nM) | Reference |
| This compound (as SLM6) | CDK9 Inhibitor | MM.1S (Multiple Myeloma) | ~100 | |
| MC180295 | Selective CDK9 Inhibitor | MV4-11 (AML) | 171 (median) | [1][2] |
| MOLM-13 (AML) | [1] | |||
| THP-1 (AML) | [1] | |||
| Flavopiridol | Pan-CDK Inhibitor | LNCAP (Prostate) | 16 | [15] |
| K562 (CML) | 130 | [15] | ||
| KMH2 (Thyroid) | 130 | [3] | ||
| BHT-101 (Thyroid) | 120 | [3] | ||
| CAL62 (Thyroid) | 100 | [3] | ||
| Hut78 (CTCL) | <100 | [16] | ||
| Actinomycin D | DNA Intercalator | U251 (Glioblastoma) | 28 (72h) | [17] |
| HCT-116 (Colon) | 550 (72h) | [17] | ||
| MCF7 (Breast) | 90 (72h) | [17] | ||
| A549 (Lung) | 0.201 | [10] | ||
| PC3 (Prostate) | 0.276 | [10] | ||
| Triptolide | Initiation Inhibitor | MV-4-11 (AML) | <30 (24h) | [11] |
| KG-1 (AML) | <30 (24h) | [11] | ||
| THP-1 (AML) | <30 (24h) | [11] | ||
| HL-60 (AML) | <30 (24h) | [11] | ||
| Capan-1 (Pancreatic) | 10 | [13] | ||
| Capan-2 (Pancreatic) | 20 | [13] | ||
| SNU-213 (Pancreatic) | 9.6 | [13] | ||
| A549/TaxR (Lung) | 15.6 | [14] |
Experimental Protocols
To ensure reproducibility and facilitate the design of new experiments, we provide detailed protocols for key assays used to evaluate the efficacy of transcriptional inhibitors.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the course of the experiment.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of the transcriptional inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Figure 2. Experimental Workflow for the MTT Cell Viability Assay.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
-
Cell Treatment: Treat cells with the transcriptional inhibitor at the desired concentrations and for the appropriate duration.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Resuspension: Resuspend the cells in Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be both Annexin V and PI positive.
Western Blot for CDK9 Inhibition
This technique is used to assess the on-target effect of CDK9 inhibitors by measuring the phosphorylation status of RNAPII.
-
Cell Lysis: Treat cells with the CDK9 inhibitor, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-RNAPII (Ser2), total RNAPII, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion
The choice of a transcriptional inhibitor should be guided by a thorough understanding of its mechanism of action and its potency in the specific cellular context of interest. This compound and other selective CDK9 inhibitors like MC180295 offer a targeted approach to blocking transcriptional elongation, which can be highly effective in cancers dependent on the transcription of short-lived oncogenes. In contrast, broader-acting inhibitors like Actinomycin D and Triptolide can be useful tools for studying the general effects of transcriptional arrest. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers navigating the complex landscape of transcriptional inhibitors.
References
- 1. MC180295 is a highly potent and selective CDK9 inhibitor with preclinical in vitro and in vivo efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Flavopiridol causes cell cycle inhibition and demonstrates anti-cancer activity in anaplastic thyroid cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Actinomycin D enhances killing of cancer cells by immunotoxin RG7787 through activation of the extrinsic pathway of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Triptolide Shows High Sensitivity and Low Toxicity Against Acute Myeloid Leukemia Cell Lines Through Inhibiting WSTF-RNAPII Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Triptolide as a novel agent in pancreatic cancer: the validation using patient derived pancreatic tumor cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Triptolide inhibits epithelial-mesenchymal transition phenotype through the p70S6k/GSK3/β-catenin signaling pathway in taxol-resistant human lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. researchgate.net [researchgate.net]
- 17. ijcmas.com [ijcmas.com]
Safety Operating Guide
Safe Disposal of NSC 107512 (Ganetespib): A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of investigational compounds like NSC 107512, also known as Ganetespib, is a critical component of laboratory safety and regulatory compliance. This document provides essential guidance on the safe handling and disposal of this compound, a potent inhibitor of cyclin-dependent kinase 9 (CDK9) and Heat Shock Protein 90 (HSP90) used in cancer research.[1][2][3] Due to its biological activity and potential hazards, this compound must be managed as a hazardous chemical waste.
Key Safety and Hazard Information
This compound (Ganetespib) is classified with the following hazards:
The toxicological properties of this compound have not been thoroughly investigated, warranting a cautious approach to its handling and disposal.[4] As an antineoplastic agent, it falls under regulations for hazardous drug disposal.[6]
Quantitative Data Summary
| Property | Value | Source |
| GHS Hazard Classifications | Skin Irritation (Category 2), Serious Eye Irritation (Category 2A), Specific Target Organ Toxicity - Single Exposure (Category 3) | [4] |
| Molecular Formula | C20H20N4O3 | [5] |
| Molecular Weight | 364.4 g/mol | [7] |
| CAS Number | 22242-89-3 | [1][8] |
Step-by-Step Disposal Protocol
The following procedures are based on general best practices for the disposal of hazardous chemical waste and should be performed in accordance with all applicable federal, state, and local regulations.[6]
-
Personal Protective Equipment (PPE): Before handling this compound, all personnel must wear appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A lab coat or other protective garment
-
In cases of potential aerosol generation, a NIOSH-approved respirator may be necessary.
-
-
Waste Segregation:
-
Solid Waste: All solid waste contaminated with this compound, including unused compound, contaminated lab supplies (e.g., pipette tips, tubes, weighing paper), and contaminated PPE, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be marked with "Hazardous Waste," the chemical name "this compound (Ganetespib)," and the appropriate hazard warnings (e.g., "Irritant," "Toxic").
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams. The container should be marked similarly to the solid waste container.
-
Sharps: Any sharps (e.g., needles, razor blades) contaminated with this compound must be placed in a designated sharps container that is also labeled as hazardous waste.
-
-
Decontamination:
-
All surfaces and equipment that have come into contact with this compound should be thoroughly decontaminated. Use a suitable solvent (e.g., ethanol, isopropanol) followed by a soap and water wash. All materials used for decontamination (e.g., wipes, paper towels) must be disposed of as hazardous solid waste.
-
-
Storage of Waste:
-
Hazardous waste containers should be stored in a designated, secure, and well-ventilated area, away from incompatible materials. Storage should comply with institutional and regulatory requirements for hazardous waste accumulation.
-
-
Final Disposal:
-
The disposal of this compound waste must be handled by a licensed hazardous waste disposal company. The primary recommended method of disposal for this type of compound is high-temperature incineration.
-
Never dispose of this compound down the drain or in the regular trash.[9]
-
Complete all necessary waste manifests and documentation as required by your institution and the disposal company.
-
Experimental Workflow for Disposal
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ganetespib(STA-9090) | CAS#:888216-25-9 | Chemsrc [chemsrc.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Ganetespib | C20H20N4O3 | CID 135564985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 7. selleckchem.com [selleckchem.com]
- 8. 4-amino-7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-N'-hydroxypyrrolo[2,3-d]pyrimidine-5-carboximidamide | C12H16N6O5 | CID 5369182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
Essential Safety and Logistical Information for Handling NSC 107512
Disclaimer: No specific Safety Data Sheet (SDS) for NSC 107512 is publicly available. This guidance is based on the SDS for Sangivamycin, a closely related sangivamycin-like molecule. Researchers should handle this compound with the utmost caution and perform a thorough risk assessment before commencing any work.
This document provides essential guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of this compound, a potent inhibitor of cyclin-dependent kinase 9 (CDK9). The following procedures are designed to minimize exposure risk and ensure a safe laboratory environment.
Quantitative Safety and Property Data
The following table summarizes key quantitative data derived from the Safety Data Sheet of the related compound, Sangivamycin.
| Property | Value |
| Chemical Formula | C12H15N5O5 |
| Purity | ≥95% |
| Storage Temperature | -20°C for 1 month, -80°C for 6 months[1] |
| Solubility | Slightly soluble in Acetonitrile, DMSO, and Water |
Personal Protective Equipment (PPE)
A comprehensive PPE program is crucial when handling this compound to minimize exposure. The following PPE is mandatory:
-
Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.
-
Hand Protection: Handle with chemical-impermeable gloves that have been inspected prior to use. The selected gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374. Wash and dry hands thoroughly after handling.
-
Body Protection: Wear fire/flame resistant and impervious clothing. A lab coat is required at a minimum.
-
Respiratory Protection: If exposure limits are exceeded or if irritation or other symptoms are experienced, use a full-face respirator.
Operational and Disposal Plans
Strict adherence to the following operational and disposal procedures is required to ensure safety and regulatory compliance.
Handling and Storage Procedures
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling. Do not eat, drink, or smoke in areas where the compound is handled or stored.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Protect from light and store under nitrogen. For stock solutions, store at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Accidental Release Measures
-
Spill Response: In case of a spill, avoid dust formation. Avoid breathing vapors, mist, or gas.
-
Containment: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.
-
Cleanup: Wear appropriate PPE and use non-sparking tools. Absorb the spill with inert material and place it in a suitable container for disposal.
First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention.
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes. Seek medical attention.
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.
Disposal Plan
-
Waste Classification: Dispose of unused material and its container as hazardous waste.
-
Disposal Method: All waste materials should be disposed of through a licensed hazardous waste disposal company. Do not allow the material to be released into the environment.
Experimental Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
